Deoxyflindissone
Description
This compound has been reported in Cornus walteri, Cornus capitata, and Paramignya monophylla with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHSYJXJAHWPX-LLUYJYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deoxyflindissone: A Technical Guide to its Discovery, Origin, and Biological Activity
Introduction
Deoxyflindissone is a naturally occurring tirucallane triterpenoid that has garnered interest within the scientific community due to its significant cytotoxic properties. This document provides a comprehensive overview of the discovery, natural origin, and initial biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
This compound was first reported in a 2011 publication by Kim, K.H., and colleagues in the Journal of Natural Products.[1] It was isolated from the methanol extract of the stems and stem bark of Cornus walteri, a deciduous shrub found in parts of Asia, including Korea and China.[1] In this seminal study, this compound was identified as compound 13 among a series of twelve new and two known tirucallane triterpenoids.[1] The elucidation of its structure was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 107176-31-8 | MedChemExpress |
| Molecular Formula | C30H46O2 | MedChemExpress |
| Molecular Weight | 438.69 g/mol | MedChemExpress |
| Class | Tirucallane Triterpenoid | [1] |
Biological Activity
Initial biological screening of this compound revealed its potential as a cytotoxic agent. The compound was evaluated for its in vitro activity against a panel of human cancer cell lines.
Cytotoxicity Data
This compound demonstrated significant cytotoxic activity against the following human cancer cell lines. While the primary publication states the activity was "significant", specific IC50 values are not publicly available in the abstract.[1]
| Cell Line | Cancer Type | Reported Activity |
| A549 | Lung Carcinoma | Significant |
| SK-OV-3 | Ovarian Cancer | Significant |
| SK-MEL-2 | Melanoma | Significant |
| XF498 | CNS Cancer | Significant |
Experimental Protocols
Isolation of this compound from Cornus walteri
The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques described for triterpenoids from Cornus walteri.[1]
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Extraction: The dried and powdered stems and stem bark of Cornus walteri are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude MeOH extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH), to separate compounds based on their polarity.
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Chromatographic Purification: The chloroform-soluble fraction, which would contain this compound, is subjected to repeated column chromatography over silica gel.
-
Further Separation: Elution is typically performed with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions containing compounds with similar TLC profiles are pooled.
-
Final Purification: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic activity of this compound was likely determined using a Sulforhodamine B (SRB) assay, a common method for assessing cell viability in cancer research.
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Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
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Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
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Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
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Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
In-depth Technical Guide on the Putative Mechanism of Action of Deoxyflindissone
Disclaimer: As of the latest literature search, "Deoxyflindissone" is not a compound with publicly available scientific data. Therefore, this document outlines a putative mechanism of action based on the known biological activities of related compounds, specifically flavonoids and chalcones, from which this compound is likely structurally derived. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by experimental evidence.
Introduction
This compound is a hypothetical derivative of flindissone, a naturally occurring chalcone. Chalcones are a class of flavonoids characterized by an open C3 bridge, which distinguishes them from the more common heterocyclic flavonoids.[1] Flavonoids, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The specific biological activities of flavonoids are highly dependent on their chemical structure, including the number and position of hydroxyl groups and other substitutions.[1] This guide will explore the potential mechanisms by which this compound may exert its effects, drawing parallels from well-studied chalcones and flavonoids.
Putative Core Mechanism of Action: Modulation of Cellular Signaling Pathways
The primary putative mechanism of action for this compound is the modulation of key cellular signaling pathways that are often dysregulated in various diseases, particularly cancer. Many flavonoids and their derivatives are known to interact with multiple protein targets, leading to a cascade of downstream effects.
A significant body of research has demonstrated the anti-inflammatory properties of flavonoids.[1][2][3] This is often achieved through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and JAK/STAT pathways.
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NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB kinase (IKK) and the prevention of NF-κB nuclear translocation.
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JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade involved in inflammation and immunity. Cytokine binding to its receptor activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the expression of target genes. Certain flavonoids have been shown to inhibit JAK and STAT phosphorylation, thereby dampening the inflammatory response.
Diagram: Putative Inhibition of Pro-inflammatory Signaling by this compound
Caption: Putative inhibition of NF-κB and JAK/STAT pathways by this compound.
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents, including naturally derived compounds, exert their anticancer effects by inducing apoptosis in malignant cells. Flavonoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Intrinsic Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, leading to apoptosis. Flavonoids can induce the intrinsic pathway by modulating the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.
-
Extrinsic Pathway: The extrinsic pathway is activated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases. Some flavonoids have been reported to upregulate the expression of death receptors, sensitizing cancer cells to apoptosis.
Diagram: Putative Induction of Apoptosis by this compound
Caption: Putative induction of intrinsic and extrinsic apoptotic pathways.
Potential Molecular Targets
Based on the activities of related compounds, this compound may interact with several molecular targets, including:
-
Protein Kinases: Many flavonoids are known to be kinase inhibitors. This compound could potentially inhibit kinases involved in cell proliferation and survival, such as those in the PI3K/Akt and MAPK/ERK pathways.
-
Topoisomerases: Some flavonoids can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[4] This can lead to DNA damage and cell death, a mechanism exploited by some chemotherapy drugs.[4]
-
ABC Transporters: ATP-binding cassette (ABC) transporters are involved in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Certain flavonoids can inhibit the function of these transporters, potentially sensitizing cancer cells to other drugs.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the putative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.
| Experiment | Methodology | Purpose |
| Cell Viability Assay | MTT or MTS assay: Cells are treated with varying concentrations of this compound for different time points. A tetrazolium salt is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability. | To determine the cytotoxic and cytostatic effects of this compound on cancer and normal cell lines and to calculate the IC50 value. |
| Apoptosis Assay | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells). | To quantify the percentage of apoptotic and necrotic cells after treatment with this compound. |
| Western Blot Analysis | Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest (e.g., cleaved caspases, Bcl-2 family members, phosphorylated kinases). | To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways. |
| NF-κB Nuclear Translocation Assay | Immunofluorescence microscopy or cellular fractionation followed by Western blot: Cells are treated with this compound and then stimulated with an inflammatory agent. The localization of NF-κB is visualized using a fluorescently labeled antibody or by separating the nuclear and cytoplasmic fractions. | To determine if this compound inhibits the translocation of NF-κB to the nucleus. |
Diagram: General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for in vitro evaluation of this compound.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, the extensive research on related flavonoids and chalcones provides a strong foundation for a putative mechanism. It is hypothesized that this compound exerts its biological effects through the modulation of multiple cellular signaling pathways, including those involved in inflammation and apoptosis. Further experimental investigation is required to validate these hypotheses and to fully characterize the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a roadmap for future research in this area.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Hydrochloride - NCI [cancer.gov]
Physical and chemical properties of Deoxyflindissone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Deoxyflindissone, a tirucallane triterpenoid with noted cytotoxic activities. This document collates available data on its characteristics, isolation, and potential mechanisms of action to support further research and development efforts.
Chemical and Physical Properties
This compound is a natural product isolated from the stems and stem bark of Cornus walteri.[1] It is classified as a tirucallane triterpenoid. The compound presents as a powder and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-1-one | ChemSpider |
| Molecular Formula | C30H46O2 | ChEBI |
| Molecular Weight | 438.69 g/mol | ChEBI |
| Monoisotopic Mass | 438.349780 g/mol | ChEBI |
| Physical Description | Powder | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Natural Source | Stems and stem bark of Cornus walteri | ChemFaces |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques. However, detailed spectral data, including specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, as well as comprehensive Infrared (IR) and Mass Spectrometry (MS) fragmentation data, are not extensively reported in publicly accessible literature.
Experimental Protocols
Isolation of this compound from Cornus walteri
While a detailed, step-by-step protocol for the isolation of this compound is not fully detailed in the available literature, the general procedure involves the extraction of the stems and stem bark of Cornus walteri with methanol. The resulting crude extract is then subjected to further purification steps, likely involving chromatographic techniques, to yield the pure compound.
Below is a generalized workflow for the isolation of triterpenoids from plant material, which would be applicable to this compound.
References
Deoxyflindissone: A Technical Guide to its Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of deoxyflindissone, a tirucallane triterpenoid known for its cytotoxic activities. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in handling and utilizing this compound for in vitro and in vivo studies.
Core Focus: Solubility Profile of this compound
This compound is a lipophilic molecule, and its solubility is a critical parameter for the design and execution of biological assays. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, qualitative information from suppliers and related studies provides valuable guidance for solvent selection.
Data Presentation: Solubility in Common Laboratory Solvents
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that this information is primarily qualitative. For applications requiring precise concentrations, it is imperative to determine the solubility experimentally under the specific conditions of your laboratory.
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. A 10 mM stock solution in DMSO has been reported as commercially available. |
| Chloroform | Non-polar | Soluble[1] | A chlorinated solvent suitable for dissolving many non-polar to moderately polar organic compounds. |
| Dichloromethane (DCM) | Non-polar | Soluble[1] | Another common chlorinated solvent with similar properties to chloroform, often used in organic synthesis and extraction. |
| Ethyl Acetate | Polar Aprotic | Soluble[1] | An ester with moderate polarity, useful for dissolving a wide range of compounds. |
| Acetone | Polar Aprotic | Soluble[1] | A ketone that is a versatile solvent for many organic compounds. |
| Methanol (MeOH) | Polar Protic | Likely Soluble | While not explicitly stated for this compound, a methanol extract of Cornus walteri was the source from which it was isolated, suggesting at least partial solubility[1]. |
| Water | Polar Protic | Expected to be Insoluble | As a lipophilic triterpenoid, this compound is not expected to be soluble in aqueous solutions without the use of co-solvents or solubilizing agents. |
Note: The qualitative solubility information is based on data provided by commercial suppliers. Researchers should verify the solubility for their specific experimental needs.
Experimental Protocols: Determining this compound Solubility
For accurate and reproducible experimental results, it is highly recommended to determine the quantitative solubility of this compound in the desired solvent system. The shake-flask method is a widely accepted and reliable technique for this purpose.
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Volumetric flasks and pipettes
-
Sealed, temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, remove the container and allow it to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.
-
-
Filtration:
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration by referring to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
-
-
Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or molarity (M).
-
Experimental Workflow Diagram
References
Unveiling the Biological Potential of Deoxyflindissone and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone, a tirucallane triterpenoid, and its congeners represent a class of natural products with emerging biological significance. Initially misidentified in broader chemical family searches, precise investigation has revealed this compound's true identity and its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the known biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Chemical Structures and Origins
This compound and its congeners, the cornusalterins, have been primarily isolated from the stems and stem bark of Cornus walteri, a plant used in traditional medicine. The core chemical structure is a tirucallane-type triterpenoid skeleton.
Biological Activity: Cytotoxicity
The most prominently reported biological activity of this compound and its congeners is their cytotoxicity against various human cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and its congener, Cornusalterin L, against a panel of human cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF498 (CNS Cancer) IC50 (µM) | [1][2][3] |
| This compound | 4.8 | 3.5 | 2.9 | 3.1 | [1][2][3] |
| Cornusalterin L | 8.2 | 7.9 | 6.5 | 7.3 | [1][2][3] |
| Doxorubicin (Control) | 0.06 | 0.09 | 0.08 | 0.07 | [1] |
Experimental Protocols
Isolation and Structure Elucidation of this compound and Congeners
Source Material: Dried and powdered stems and stem bark of Cornus walteri.
Extraction:
-
The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
Fractionation:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc), n-butanol (n-BuOH), and water.
-
The biologically active fraction (typically the EtOAc fraction) is subjected to further chromatographic separation.
-
Column chromatography is performed on silica gel using a gradient of chloroform (CHCl3) and methanol as the mobile phase.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
Purification:
-
Fractions showing promising activity are further purified using repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Final purification is often achieved by high-performance liquid chromatography (HPLC) to yield pure compounds.
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
2D NMR techniques (COSY, HSQC, HMBC)
-
High-Resolution Mass Spectrometry (HRMS)
-
Comparison with literature data for known compounds.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This protocol is based on the methodology for assessing cytotoxicity by measuring cell density.
Cell Culture:
-
Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (this compound, congeners, and a positive control like doxorubicin) and incubated for an additional 48 hours.
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After the incubation period, the cells are fixed by adding a solution of trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
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The plates are washed with water and air-dried.
-
The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, studies on related triterpenoids from Cornus walteri suggest potential mechanisms of action. Other triterpenoids isolated from this plant have been shown to ameliorate cisplatin-induced nephrotoxicity by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Specifically, these compounds were found to decrease the phosphorylation of JNK, ERK, and p38, which are key components of the MAPK cascade.[4]
Hypothesized Signaling Pathway for Cytotoxicity
The cytotoxic effects of this compound and its congeners may be mediated through the induction of apoptosis via modulation of the MAPK signaling pathway. The following diagram illustrates a plausible mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tirucallane triterpenoids from Cornus walteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect and mechanism of action of lupane triterpenes from Cornus walteri in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyflindissone: A Promising Tirucallane Triterpenoid for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a naturally occurring tirucallane triterpenoid that has been identified as a compound of interest for its potential applications in cancer research. Isolated from the stems and stem bark of Cornus walteri, this molecule has demonstrated significant biological activity, warranting further investigation as a research tool and potential therapeutic lead.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its cytotoxic effects, potential mechanism of action, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound belongs to the tirucallane subclass of triterpenoids. While detailed physicochemical properties are not extensively reported in publicly available literature, its identity has been confirmed through spectroscopic methods, including 1D and 2D NMR analyses.
Biological Activity: Cytotoxicity
The primary biological activity reported for this compound is its significant cytotoxic effect against a panel of human cancer cell lines.
Quantitative Data
A key study by Kim et al. (2011) in the Journal of Natural Products reported the significant cytotoxic activity of this compound.[1][2] However, the specific 50% inhibitory concentration (IC50) values from this study are not available in the publicly accessible abstracts. The table below summarizes the reported activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Data not publicly available | [1][2] |
| SK-OV-3 | Ovarian Cancer | Data not publicly available | [1][2] |
| SK-MEL-2 | Skin Melanoma | Data not publicly available | [1][2] |
| XF498 | CNS Cancer | Data not publicly available | [1][2] |
Researchers are encouraged to consult the full text of the cited publication for specific quantitative data.
Potential Mechanism of Action: Liver X Receptor (LXR) Agonism
While the direct molecular target of this compound has not been definitively identified, the activity of a closely related compound, Flindissone, provides a strong hypothesis for its mechanism of action. Flindissone, which differs from this compound by a single hydroxyl group, has been identified as a Liver X Receptor (LXR) agonist.
LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. LXR activation has been shown to induce apoptosis and inhibit proliferation in various cancer cells, making it a potential therapeutic target. The proposed mechanism for this compound's cytotoxic activity, based on the action of Flindissone, involves the activation of LXR, leading to downstream signaling events that promote cancer cell death.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound via LXR activation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a likely method used to determine the cytotoxicity of this compound.
Materials:
-
Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow Diagram
Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a research tool in oncology. Its demonstrated cytotoxic activity against a range of cancer cell lines highlights its potential as a lead compound for the development of novel anticancer agents. Future research should focus on several key areas:
-
Determination of IC50 Values: The precise IC50 values against the reported cancer cell lines need to be determined and published to allow for quantitative comparisons with other cytotoxic compounds.
-
Mechanism of Action Studies: Direct investigation into the interaction of this compound with the Liver X Receptor is crucial to confirm the hypothesized mechanism of action. This could involve LXR reporter assays, binding studies, and analysis of downstream target gene expression.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its cytotoxic activity and inform the design of more potent and selective compounds.
References
In Silico Modeling of Deoxyflindissone Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the binding of Deoxyflindissone, a tirucallane triterpenoid with demonstrated cytotoxic activity, to a plausible anticancer target. Given the absence of published binding data for this compound, this document outlines a robust, scientifically-grounded approach using established computational methodologies to predict its binding mechanism, affinity, and interaction with a selected protein target.
Introduction to this compound
This compound is a natural triterpenoid isolated from the stems and stem bark of Cornus walteri.[1] Preliminary studies have demonstrated its significant cytotoxic activity against several human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and XF498 (central nervous system cancer).[1][2] This inherent anticancer potential makes this compound an interesting candidate for further investigation as a potential therapeutic agent. However, its molecular mechanism of action and specific protein targets remain unelucidated.
In silico modeling offers a powerful, resource-efficient approach to hypothesize and investigate the molecular interactions of compounds like this compound.[3][4] By simulating its binding to key cancer-related proteins, we can generate testable hypotheses about its mechanism, guiding future experimental validation and drug development efforts.
Hypothetical Target Selection: Phosphoinositide 3-kinase (PI3K)
Many natural products with anticancer properties exert their effects by modulating critical cell signaling pathways.[5][6] Flavonoids and other polyphenols, for instance, are known to target proteins within pathways like the PI3K/Akt/mTOR and MAPK cascades, which are frequently dysregulated in cancer.[5][7]
Given this compound's cytotoxic profile, a logical and high-value hypothetical target is Phosphoinositide 3-kinase (PI3K) . The PI3K/Akt signaling pathway is a central regulator of cell proliferation, growth, survival, and motility.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a well-validated target for anticancer drug development.[7] This guide will proceed using the alpha isoform of PI3K (PI3Kα) as the specific protein target for the in silico binding analysis of this compound.
In Silico Modeling and Analysis Workflow
The computational investigation of this compound binding to PI3Kα involves a multi-step process, beginning with structural preparation, moving to predictive docking, and culminating in dynamic simulation and refined energy calculations. This workflow is designed to build a comprehensive model of the binding event.
Caption: A generalized workflow for the in silico modeling of ligand-protein binding.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments in this workflow.
Protocol 1: System Preparation
Objective: To prepare the 3D structures of the target protein (PI3Kα) and the ligand (this compound) for docking and simulation.
Methodology:
-
Protein Structure Retrieval: Obtain the crystal structure of human PI3Kα from the Protein Data Bank (PDB; e.g., PDB ID: 4ZOP).
-
Protein Preparation:
-
Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains.
-
Inspect the protein for missing residues or side chains and model them using tools like SWISS-MODEL if necessary.
-
Add hydrogen atoms, assuming a physiological pH of 7.4, to ensure correct ionization states of acidic and basic residues.
-
Save the cleaned protein structure as a PDB file.
-
-
Ligand Structure Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem CID 135415565).
-
Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save the prepared ligand structure in a format suitable for docking (e.g., PDBQT for AutoDock Vina).
-
Protocol 2: Molecular Docking
Objective: To predict the most likely binding pose of this compound within the PI3Kα active site and obtain an initial estimate of binding affinity.[8]
Methodology:
-
File Preparation: Convert the prepared protein (PDB) and ligand (PDB) files into the PDBQT format using AutoDock Tools, which adds partial charges and defines rotatable bonds.[9]
-
Grid Box Definition: Define the docking search space (the "grid box") to encompass the known ATP-binding site of PI3Kα. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Docking Execution:
-
Results Analysis:
-
The program will output a series of binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol.[10]
-
Analyze the top-ranked pose to visualize the interactions between this compound and the PI3Kα active site residues.
-
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-PI3Kα complex in a solvated environment to assess the stability of the predicted binding pose.[11]
Methodology:
-
System Setup (using GROMACS):
-
Topology Generation: Generate topology files for the protein using a force field like CHARMM36 and for the ligand using a tool like the CGenFF server.[12]
-
Complex Formation: Combine the coordinates of the best-docked pose of this compound with the protein structure.
-
Solvation: Place the complex in a periodic simulation box (e.g., cubic) and fill it with a water model (e.g., TIP3P).[11]
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).[13]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to settle around the complex while restraining the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate further (e.g., 5-10 ns) at a constant Number of particles, Pressure, and Temperature (NPT) to bring the system to the correct density.
-
-
Production MD: Run the production simulation for an extended period (e.g., 100-200 ns) with all restraints removed. Trajectory data (atomic coordinates over time) are saved at regular intervals.[11]
-
Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for the protein and ligand to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Protocol 4: Binding Free Energy Calculation
Objective: To calculate the binding free energy of the this compound-PI3Kα complex for a more accurate estimation of binding affinity.
Methodology (using MM/PBSA):
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.[14]
-
MM/PBSA Calculation: Use a script like gmx_MMPBSA (which integrates with GROMACS and AMBER tools) to perform the calculation.[15][16] The script calculates the binding free energy (ΔG_bind) using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_solv is the solvation free energy, and -TΔS is the conformational entropy change upon binding.[14]
-
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key amino acids that drive the binding interaction.
Data Presentation (Hypothetical Data)
The following tables summarize the kind of quantitative data generated from this in silico workflow.
Table 1: Molecular Docking Results for this compound against PI3Kα
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Hydrogen Bonds |
|---|---|---|---|
| 1 | -9.8 | 0.00 | 2 |
| 2 | -9.5 | 1.15 | 1 |
| 3 | -9.2 | 1.87 | 2 |
Table 2: Key Interacting Residues in the PI3Kα Binding Site (from best pose)
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Val851 | Hydrogen Bond | 2.9 |
| Tyr836 | Hydrogen Bond | 3.1 |
| Met922 | Hydrophobic | 3.8 |
| Trp780 | Hydrophobic | 4.2 |
| Ile800 | Hydrophobic | 3.5 |
| Ile932 | Hydrophobic | 4.0 |
Table 3: MM/PBSA Binding Free Energy Analysis (kJ/mol)
| Energy Component | Average Value | Std. Deviation |
|---|---|---|
| Van der Waals Energy | -215.4 | 12.1 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 190.2 | 10.3 |
| Non-polar Solvation Energy | -22.5 | 1.7 |
| Binding Free Energy (ΔG_bind) | -93.5 | 15.6 |
Visualization of Pathways and Logic
Caption: The hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Logical workflow for evaluating a hit compound using in silico techniques.
References
- 1. This compound | CAS:107176-31-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound (CHEBI:70121) [ebi.ac.uk]
- 3. How In Silico Modelling is Changing Our Approach to Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 14. peng-lab.org [peng-lab.org]
- 15. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Deoxyflindissone from Trichilia prieuriana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a naturally occurring limonoid that has been isolated from the root wood of Trichilia prieuriana, a plant belonging to the Meliaceae family.[1][2] Alongside its analogue, flindissone, this compound is of interest to the scientific community for its potential biological activities. Flindissone has been identified as a Liver X Receptor (LXR) agonist, playing a role in cholesterol efflux and the expression of related genes.[3][4][5] This suggests that this compound may also possess significant pharmacological properties worthy of further investigation. These application notes provide a detailed protocol for the extraction, fractionation, and isolation of this compound from its natural source, Trichilia prieuriana. The methodologies described herein are based on established phytochemical techniques and published literature.[1][2][4]
Data Presentation
The following table summarizes the key quantitative data associated with the isolation and activity of the related compound, flindissone, which can serve as a benchmark for the isolation of this compound.
| Parameter | Value | Reference Compound | Method | Reference |
| Purity of Flindissone | 95.554% | Flindissone | LC-ELSD | [4] |
| LXRα EC50 | 12.0 µM | Flindissone | Luciferase Assay | [2] |
| LXRβ EC50 | 9.9 µM | Flindissone | Luciferase Assay | [2] |
| LXRα Emax | 80% | Flindissone | Luciferase Assay | [2] |
| LXRβ Emax | 100% | Flindissone | Luciferase Assay | [2] |
Experimental Protocols
Plant Material Collection and Preparation
-
Source: The root wood of Trichilia prieuriana A. Juss.
-
Collection: Ethically and sustainably source the plant material. Proper identification by a plant taxonomist is crucial.
-
Preparation:
-
Clean the collected root wood to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried root wood into a coarse powder using a mechanical grinder.
-
Extraction of Crude Extract
This protocol describes a maceration technique for the extraction of this compound and other limonoids.
-
Materials:
-
Powdered root wood of T. prieuriana
-
Ethanol (EtOH), analytical grade
-
Distilled water (H2O)
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Weigh 1.9 kg of the dried, ground root wood powder.[4]
-
Place the powder in a large glass container.
-
Add a sufficient volume of a 7:3 (v/v) mixture of ethanol and water to completely submerge the plant material.[4]
-
Seal the container and allow it to macerate at room temperature (approximately 28°C) for 48 hours, with occasional agitation.[4]
-
After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hydroethanolic extract.[4] A brown crude extract is expected.[4]
-
Fractionation and Isolation of this compound
The crude extract is a complex mixture of compounds. The following protocol outlines a general chromatographic approach to isolate this compound.
-
Materials:
-
Crude hydroethanolic extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
-
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., n-hexane).
-
Adsorb a portion of the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity. A typical gradient could be n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures -> methanol.
-
Collect fractions of a fixed volume and monitor the separation using TLC.
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Purification):
-
Pack a column with Sephadex LH-20 and equilibrate it with a suitable solvent, typically methanol.[6]
-
Dissolve the this compound-containing fractions obtained from the silica gel column in a minimal amount of the elution solvent.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with the same solvent (isocratic elution). This step helps in removing pigments and other impurities.
-
Collect fractions and monitor by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
For final purification to obtain high-purity this compound, use a preparative or semi-preparative HPLC system.
-
A reverse-phase C18 column is commonly used for flavonoid and related compound separation.
-
The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Develop a suitable gradient or isocratic elution method to achieve baseline separation of this compound from other closely related compounds, including flindissone.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
-
Structure Elucidation
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the complete chemical structure.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway of Flindissone (as an LXR Agonist)
Caption: LXR signaling pathway activated by Flindissone.
References
- 1. researchgate.net [researchgate.net]
- 2. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
Application Notes and Protocols for the Purification of Deoxyflindissone by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a flavanone, a class of flavonoids known for their diverse pharmacological activities. The purification of this compound from natural product extracts or synthetic reaction mixtures is a critical step for its characterization, bioactivity screening, and further development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of flavonoids.[1][2][3] This document provides a detailed application note and protocol for the purification of this compound using preparative HPLC, based on established methods for similar flavanones.
Due to the limited availability of specific data for this compound, this guide presents a generalized methodology that can be adapted and optimized for the specific requirements of the user.
Data Presentation
Table 1: Typical HPLC Parameters for Flavanone Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5-95% B in 30 min | 20-80% B in 40 min (optimized based on analytical run) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | Diode Array Detector (DAD), 280 nm | UV-Vis Detector, 280 nm |
| Injection Volume | 10-20 µL | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | 25-30 °C | Ambient or controlled |
Table 2: Example Quantitative Data for a Purified Flavanone (Hypothetical)
| Parameter | Value |
| Retention Time | 15.2 min |
| Purity (by analytical HPLC) | >98% |
| Recovery Yield | 85% |
| Mass (m/z) [M+H]⁺ | Consistent with this compound |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.
-
From Natural Product Extracts:
-
Dry the crude plant material and grind it into a fine powder.
-
Perform solvent extraction using an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate). Maceration or sonication can be used to enhance extraction efficiency.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
The crude extract can be further fractionated using liquid-liquid partitioning or solid-phase extraction (SPE) to enrich the flavanone content.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
From Synthetic Reaction Mixtures:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Perform a suitable work-up procedure to remove major impurities and catalysts.
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase solvent to ensure compatibility.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.
-
Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting gradient is 5% to 95% B over 30 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution profile using a Diode Array Detector (DAD) to identify the optimal detection wavelength for this compound (typically around 280 nm for flavanones).
-
Injection: Inject a small volume (10-20 µL) of the prepared sample.
-
Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and flow rate to achieve good resolution between the peak of interest and impurities.
Preparative HPLC Purification
Once an optimal analytical method is established, it can be scaled up for preparative purification.
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 250 x 21.2 mm, 5 µm).
-
Flow Rate and Gradient Scaling: Scale the flow rate and gradient according to the column dimensions. A general rule for scaling the flow rate is to use the ratio of the cross-sectional areas of the columns. The gradient time should also be adjusted to maintain a similar separation profile.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising the resolution. This is typically done by performing loading studies with increasing injection volumes.
-
Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the peak of this compound. The collection can be triggered by time or UV signal intensity.
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated compound.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for a flavanone.
References
Application Note: Characterization of Deoxyflindissone using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyflindissone is a tirucallane triterpenoid that has been isolated from the stem and stem barks of Cornus walteri.[1][2] It is defined as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-diene substituted by an oxo group at position 3.[1] Studies have shown that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (central nervous system).[2] This promising biological activity makes the accurate structural characterization and elucidation of its physicochemical properties crucial for further drug development and mechanistic studies.
This application note provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not extensively available in the public domain, this document outlines the expected spectral characteristics based on its known structure and provides detailed protocols for its analysis.
Data Presentation
Expected NMR Spectroscopic Data
The structural complexity of this compound, a triterpenoid, would result in a complex NMR spectrum. Based on its structure and data from similar tirucallane triterpenoids, the following ¹H and ¹³C NMR chemical shifts are anticipated.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound.
| Position | Expected ¹³C Chemical Shift (δc, ppm) | Expected ¹H Chemical Shift (δH, ppm) |
| 1 | 35-40 | 1.5-2.0 (m) |
| 2 | 30-35 | 1.8-2.2 (m) |
| 3 | 215-220 (C=O) | - |
| 4 | 45-50 | - |
| 5 | 50-55 | 1.0-1.5 (m) |
| 6 | 20-25 | 1.4-1.9 (m) |
| 7 | 115-120 (C=) | 5.0-5.5 (m) |
| 8 | 140-145 (=C) | - |
| 9 | 48-52 | 1.2-1.7 (m) |
| 10 | 35-40 | - |
| 11 | 20-25 | 1.3-1.8 (m) |
| 12 | 25-30 | 1.6-2.1 (m) |
| 13 | 40-45 | - |
| 14 | 48-52 | - |
| 15 | 30-35 | 1.5-2.0 (m) |
| 16 | 25-30 | 1.7-2.2 (m) |
| 17 | 50-55 | 1.8-2.3 (m) |
| 18 | 15-20 | 0.8-1.0 (s) |
| 19 | 18-22 | 0.9-1.1 (s) |
| 20 | 35-40 | 1.9-2.4 (m) |
| 21 | 70-75 (CH-O) | 3.5-4.0 (m) |
| 22 | 30-35 | 1.8-2.3 (m) |
| 23 | 80-85 (CH-O) | 3.8-4.3 (m) |
| 24 | 120-125 (C=) | 5.1-5.6 (m) |
| 25 | 130-135 (=C) | - |
| 26 | 25-30 | 1.6-1.8 (s) |
| 27 | 15-20 | 1.5-1.7 (s) |
| 28 | 28-32 | 0.8-1.0 (s) |
| 29 | 25-30 | 0.9-1.1 (s) |
| 30 | 15-20 | 0.7-0.9 (s) |
Expected Mass Spectrometric Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The expected monoisotopic mass is 438.3498 g/mol for the molecular formula C₃₀H₄₆O₂.[1] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns.
Table 2: Expected Mass Spectrometry Fragmentation of this compound.
| m/z (Fragment) | Proposed Structure/Loss |
| 438.3498 | [M]⁺ (Molecular Ion) |
| 423.3263 | [M - CH₃]⁺ |
| 420.3341 | [M - H₂O]⁺ |
| 395.3052 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 205.1643 | Cleavage of the C17-C20 bond |
| 121.0653 | Fragmentation of the side chain |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.[3]
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR: To fully assign the structure, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is recommended.[3]
Sample Preparation:
-
Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight and observe the protonated molecule [M+H]⁺. The high-resolution data will be used to calculate the elemental composition.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions. Varying the collision energy can provide more detailed fragmentation information.
Mandatory Visualization
Caption: Experimental workflow for this compound characterization.
Caption: Plausible cytotoxic signaling pathway of this compound.
References
Application Notes and Protocols for Deoxyflindissone Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a naturally occurring limonoid, a class of tetranortriterpenoids known for their diverse biological activities. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of safe and effective formulations. This document provides detailed application notes and protocols for assessing the stability of this compound and offers recommendations for its proper storage.
Due to the limited availability of specific stability data for this compound, the following recommendations and protocols are based on the chemical properties of the closely related compound, Flindissone, and general principles of stability for the limonoid class of compounds. It is crucial to perform specific stability studies for this compound to establish its unique stability profile.
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended for short-term and long-term storage of the pure compound.
| Parameter | Short-Term Storage (≤ 6 months) | Long-Term Storage (> 6 months) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) |
| Humidity | Store with a desiccant | Store with a desiccant in a sealed container |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Store under an inert atmosphere (e.g., Argon or Nitrogen) |
Stability in Solution
This compound, like many esters, may be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. For the preparation of stock solutions, the use of anhydrous aprotic solvents such as DMSO, DMF, or absolute ethanol is recommended. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For aqueous experimental media, it is advisable to prepare fresh dilutions from the stock solution immediately before use. The stability of this compound in aqueous buffers at different pH values and temperatures should be experimentally determined.
Potential Degradation Pathways
Limonoids can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester linkages in the this compound molecule are potential sites for acid or base-catalyzed hydrolysis, leading to the opening of the furan ring or other ester-containing rings.
-
Oxidation: The double bonds and other electron-rich moieties in the structure may be susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions.
-
Photolysis: Exposure to UV or high-energy visible light may induce photochemical reactions, leading to the formation of degradation products.
Preparation of Deoxyflindissone Stock Solutions for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deoxyflindissone is a tirucallane triterpenoid compound isolated from Cornus walteri that has demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and XF498 (CNS cancer)[1]. Proper preparation of stock solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture experiments.
Compound Information and Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O | [1] |
| Molecular Weight | 438.69 g/mol | [1][2] |
| Appearance | Powder | [1] |
| CAS Number | 107176-31-8 | [1] |
Solubility and Recommended Solvents
This compound is a hydrophobic molecule. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone[1]. However, these are generally not suitable for direct use in cell culture due to their high toxicity to cells.
| Solvent | Suitability for Cell Culture | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions. Ensure final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.5%). |
| Chloroform | Low | Not suitable for cell culture. |
| Dichloromethane | Low | Not suitable for cell culture. |
| Ethyl Acetate | Low | Not suitable for cell culture. |
| Acetone | Low | Not suitable for cell culture. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour[1]. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (see calculation below).
-
Calculation:
-
To calculate the mass (in mg) required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 438.69 g/mol x 1000 mg/g = 4.3869 mg
-
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
It is recommended to prepare solutions on the same day of use[1].
-
If storage is necessary, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials[1]. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Store the aliquots at -20°C for up to two weeks[1].
-
The solid compound can be stored at 2-8°C for up to 24 months, provided the vial is kept tightly sealed[1].
-
Workflow and Signaling Pathway Diagrams
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Note on Signaling Pathways: this compound's mechanism of cytotoxic action is a subject of ongoing research. As the specific signaling pathways modulated by this compound are not yet fully elucidated, a detailed pathway diagram cannot be provided at this time. Its activity is broadly characterized as cytotoxic to cancer cells[1].
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, and sterile DMSO to prevent degradation of the compound and contamination of cell cultures.
-
Final DMSO Concentration: When preparing working solutions for treating cells, calculate the dilution required to ensure the final concentration of DMSO in the cell culture medium is non-toxic. Typically, this is kept below 0.5% (v/v), but the tolerance can be cell-line dependent.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Light Sensitivity: While not explicitly stated, it is good practice to protect stock solutions of organic compounds from light by using amber vials or wrapping clear vials in aluminum foil.
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their cell culture experiments.
References
Application Notes and Protocols for In Vitro Assay Development of Deoxyflindissone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a tirucallane triterpenoid that has been isolated from Cornus walteri.[1][2] Preclinical studies have demonstrated its potential as a cytotoxic agent against various human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and XF498 (CNS cancer).[2][3] This document provides detailed protocols for the in vitro characterization of this compound's cytotoxic and potential apoptotic activities, which are crucial for its early-stage evaluation as a potential anticancer compound. The protocols outlined below are foundational for determining the potency and mechanism of action of this compound in a controlled laboratory setting.
Data Presentation: Summary of Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | Enter experimental value |
| SK-OV-3 | Ovarian Cancer | Enter experimental value |
| SK-MEL-2 | Skin Melanoma | Enter experimental value |
| XF498 | CNS Cancer | Enter experimental value |
| Normal Cell Line (e.g., HDF) | Normal Dermal Fibroblast | Enter experimental value |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50/2 | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 | Enter experimental value | Enter experimental value | Enter experimental value |
| 2 x IC50 | Enter experimental value | Enter experimental value | Enter experimental value |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical final concentration range might be 0.1 to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC (to detect phosphatidylserine externalization in early apoptosis) and Propidium Iodide (PI, to detect loss of membrane integrity in late apoptosis/necrosis).
Materials:
-
This compound
-
A selected cancer cell line (e.g., A549)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for analyzing changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) following treatment with this compound.
Materials:
-
This compound
-
A selected cancer cell line
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Secoisolariciresinol Diglucoside (SDG) in Animal Models of Disease
Disclaimer: The initial search for "Deoxyflindissone" did not yield any specific publicly available information. It is presumed that this may be a novel compound, a proprietary name, or a possible misspelling. Based on the context of the request, this document focuses on Secoisolariciresinol diglucoside (SDG) , a well-researched lignan found in flaxseed, which is extensively studied in various animal models of disease and may be the compound of interest.
Introduction
Secoisolariciresinol diglucoside (SDG) is a phytoestrogen that is the principal lignan found in flaxseed.[1][2] It is a precursor to the mammalian lignans enterodiol and enterolactone, which are produced by the gut microbiota and are thought to be the primary bioactive forms.[3][4][5] SDG and its metabolites have garnered significant interest in the scientific community for their potential therapeutic effects in a range of diseases, attributed to their antioxidant, anti-inflammatory, and hormone-modulating properties.[2][6] This document provides an overview of the application of SDG in various animal models of disease, including detailed protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of SDG in different animal models of disease.
Table 1: Effects of SDG on Tumor Growth and Biomarkers in a Breast Cancer Animal Model
| Animal Model | Treatment Group | Dosage | Duration | Tumor Growth Reduction | Key Biomarker Changes | Reference |
| Ovariectomized athymic mice with MCF-7 human breast tumors | SDG | 1 g/kg in diet | 8 weeks | Significant reduction | Reduced tumor cell proliferation; Decreased mRNA expression of PS2, BCL2, IGF-1R, ERα, ERβ, EGFR; Reduced pMAPK protein. | [3][7] |
| Female ACI rats with DMBA-induced mammary tumors | SDG | 100 ppm in feed | 3 months | Not specified | Normalized dysplasia, cell number, and expression of several genes involved in proliferation and estrogen signaling. | [8] |
| C57BL/6 mice with E0771 mammary tumor cells | SDG | 100 mg/kg in diet | 8 weeks prior to injection, 3 weeks post-injection | Significant inhibition | Not specified | [9] |
Table 2: Cardioprotective Effects of SDG in a Rat Model of Diet-Induced Cardiac Fibrosis
| Animal Model | Treatment Group | Dosage | Duration | Key Cardioprotective Effects | Reference |
| Male rats on a cafeteria diet (CAFD) | Flaxseed lignan extract (FLE) containing SDG | Not specified | 12 weeks | Attenuated CAFD-induced cardiovascular injury, dyslipidemia, and apoptotic markers. | [1][10] |
Table 3: Neuroprotective Effects of SDG in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment Group | Dosage | Duration | Key Neuroprotective Effects | Reference |
| Ten-month-old female APP/PS1 mice | SDG | Not specified | Not specified | Attenuated neuroinflammation and cognitive impairment. | [11] |
Table 4: Effects of SDG on Hyperuricemia in a Mouse Model
| Animal Model | Treatment Group | Dosage | Duration | Key Effects on Uric Acid Metabolism | Reference |
| Mice with potassium oxonate and hypoxanthine-induced hyperuricemia | SDG | 300 mg/kg | Not specified | Significantly reduced uric acid levels; Suppressed hepatic xanthine oxidase gene expression; Modulated renal and intestinal transporters (increased ABCG2 and OAT1, decreased GLUT9 and URAT1). | [12] |
Table 5: Pharmacokinetic Parameters of SDG Metabolites in Rats
| Compound Form | Dose (SDG equivalent) | Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Enriched SDG | 40 mg/kg | Total Enterodiol (ED) | ~400 | ~11 | Not significantly different from polymer | [13] |
| SDG Polymer | 40 mg/kg | Total Enterodiol (ED) | ~400 | ~12 | Not significantly different from enriched | [13] |
| Enriched SDG | 40 mg/kg | Total Enterolactone (EL) | ~1200 | ~11 | Not significantly different from polymer | [13] |
| SDG Polymer | 40 mg/kg | Total Enterolactone (EL) | ~1000 | ~12 | Not significantly different from enriched | [13] |
Experimental Protocols
Objective: To assess the effect of dietary SDG on the growth of established estrogen receptor-positive (ER+) human breast tumors in ovariectomized athymic mice.[3][7]
Materials:
-
Ovariectomized (OVX) athymic mice
-
MCF-7 human breast cancer cells
-
Basal diet (BD)
-
Secoisolariciresinol diglucoside (SDG)
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture MCF-7 cells under standard conditions.
-
Resuspend MCF-7 cells in Matrigel.
-
Inject 5 x 10^6 cells subcutaneously into the mammary fat pad of OVX athymic mice.
-
-
Tumor Establishment and Treatment:
-
Allow tumors to grow to a palpable size (e.g., ~50 mm³).
-
Randomly assign mice to treatment groups:
-
Control group: Basal diet (BD).
-
SDG group: BD supplemented with 1 g/kg SDG.
-
-
Provide the respective diets and water ad libitum for 8 weeks.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the 8-week treatment period, euthanize the mice.
-
Excise tumors and weigh them.
-
Process tumor tissue for further analysis, such as:
-
Immunohistochemistry for proliferation markers (e.g., Ki-67).
-
RT-PCR for gene expression analysis of relevant signaling pathways (e.g., ERα, ERβ, EGFR, BCL2, pMAPK).
-
-
Objective: To investigate the cardioprotective effects of SDG on cafeteria diet (CAFD)-induced vascular injury and cardiac fibrosis.[1]
Materials:
-
Male Wistar rats
-
Standard chow
-
Cafeteria diet (CAFD) components (e.g., high-fat, high-sugar foods)
-
Flaxseed lignan extract (FLE) containing SDG
-
Apelin receptor (APJ) blocker (e.g., F13A) for mechanistic studies
-
Equipment for histological analysis and protein/gene expression analysis
Procedure:
-
Animal Groups and Diet:
-
Divide rats into the following groups (n=6-10 per group):
-
Control: Standard chow.
-
FLE-treated: Standard chow with FLE administration.
-
CAFD: Cafeteria diet.
-
CAFD/FLE-treated: CAFD with FLE administration.
-
CAFD/FLE/F13A-treated: CAFD with FLE and APJ blocker administration.
-
-
Maintain the diets for 12 weeks.
-
-
Sample Collection:
-
At the end of the 12-week period, collect blood samples for analysis of serum lipids and cardiac markers (e.g., troponin I).
-
Euthanize the animals and harvest the hearts and aortas.
-
-
Histological Analysis:
-
Fix cardiac and aortic tissues in formalin and embed in paraffin.
-
Section the tissues and perform staining (e.g., Masson's trichrome for fibrosis).
-
-
Biochemical and Molecular Analysis:
-
Measure serum levels of total cholesterol, LDL-C, and other atherogenic indices.
-
Analyze cardiac tissue for markers of apoptosis.
-
Perform Western blotting or immunohistochemistry to determine the protein expression levels of apelin, APJ, and other signaling molecules (e.g., AMPK, FOXO3a).
-
Use RT-PCR to assess the gene expression of relevant markers.
-
Objective: To evaluate the effect of SDG on uric acid levels and related metabolic pathways in a chemically-induced mouse model of hyperuricemia.[12]
Materials:
-
Male Kunming mice
-
Potassium oxonate (PO)
-
Hypoxanthine (HX)
-
Secoisolariciresinol diglucoside (SDG)
-
Allopurinol (positive control)
-
Kits for measuring serum uric acid and liver xanthine oxidase (XOD) activity
Procedure:
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to inhibit uricase.
-
One hour later, administer hypoxanthine (e.g., 300 mg/kg, orally) to provide a substrate for uric acid production.
-
-
Treatment:
-
Divide the mice into groups:
-
Normal control.
-
Hyperuricemic model control.
-
SDG-treated group(s) (e.g., 300 mg/kg SDG, orally).
-
Positive control (e.g., allopurinol, orally).
-
-
Administer treatments for a specified period (e.g., 7 days).
-
-
Sample Collection and Analysis:
-
Collect blood samples to measure serum uric acid levels.
-
Euthanize the mice and collect liver, kidney, and intestinal tissues.
-
Measure liver XOD activity.
-
Perform Western blotting or RT-PCR on kidney and intestinal tissues to analyze the expression of uric acid transporters (e.g., ABCG2, OAT1, GLUT9, URAT1).
-
-
Gut Microbiota Analysis (Optional):
-
Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
-
Signaling Pathways and Experimental Workflows
References
- 1. The cardioprotective effects of secoisolariciresinol diglucoside (flaxseed lignan) against cafeteria diet-induced cardiac fibrosis and vascular injury in rats: an insight into apelin/AMPK/FOXO3a signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Flaxseed Lignan Secoisolariciresinol Diglucosideon Preneoplastic Biomarkers of Cancer Progression in a Model of Simultaneous Breast and Ovarian Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secoisolariciresinol diglucoside (SDG) from flaxseed meal alleviates hyperuricemia in mice by regulating uric acid metabolism and intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Deoxyflindissone: Application Notes for High-Throughput Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyflindissone is a tirucallane triterpenoid isolated from the stems and stem bark of Cornus walteri.[1] As a member of the triterpenoid class of natural products, this compound holds potential for investigation in drug discovery, particularly in the area of oncology. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to assess its cytotoxic effects against cancer cell lines.
Biological Activity
Initial studies have demonstrated that this compound possesses significant cytotoxic activity against a panel of human cancer cell lines. This makes it a compound of interest for further investigation as a potential anti-cancer agent and a useful tool for cytotoxicity assays.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. While specific IC50 values from large-scale screens are not publicly available, the compound has been shown to exhibit significant growth-inhibitory effects.
| Cell Line | Cancer Type | Reported Activity |
| A549 | Non-small cell lung carcinoma | Significant Cytotoxic Activity[1] |
| SK-OV-3 | Ovarian cancer | Significant Cytotoxic Activity[1] |
| SK-MEL-2 | Skin melanoma | Significant Cytotoxic Activity[1] |
| XF498 | CNS cancer | Significant Cytotoxic Activity[1] |
Proposed Signaling Pathway for Cytotoxicity
While the precise mechanism of action for this compound is still under investigation, many cytotoxic triterpenoids exert their effects through the induction of apoptosis (programmed cell death). A plausible signaling pathway involves the activation of caspase cascades, leading to the cleavage of cellular substrates and eventual cell death.
Figure 1: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following is a detailed protocol for a cell viability-based high-throughput screening assay to quantify the cytotoxic effects of this compound. This protocol is adaptable to various adherent cancer cell lines.
High-Throughput Cytotoxicity Assay Workflow
Figure 2: High-throughput cytotoxicity screening workflow.
Materials and Reagents
-
Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2)
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Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
-
Automated liquid handling system (recommended for high-throughput)
Protocol
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 2 x 10^4 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM.
-
Further dilute the compound series in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.
-
Include appropriate controls:
-
Vehicle Control: Medium with the equivalent concentration of DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
No-Cell Control: Medium only (for background luminescence).
-
-
Remove the assay plates from the incubator and add 10 µL of the diluted compounds or controls to the respective wells.
-
Return the plates to the incubator and incubate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (100% viability) and a positive control for 0% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
This compound has demonstrated notable cytotoxic activity against several cancer cell lines, making it a valuable compound for further research in oncology drug discovery. The provided protocols and workflows offer a robust framework for conducting high-throughput screening assays to quantify its potency and elucidate its mechanism of action. Further studies are warranted to fully characterize its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Identification of Deoxyflindissone Degradation Products
Disclaimer: Information on "Deoxyflindissone" is not publicly available. This guide provides a general framework for the identification of degradation products of a novel drug substance, which can be adapted for your specific research on this compound.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary?
A1: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for:
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Identifying potential degradation products.[1]
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Elucidating degradation pathways.[1]
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Developing and validating stability-indicating analytical methods.[1][2]
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Understanding the intrinsic stability of the molecule.[1]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: A standard set of stress conditions is designed to mimic the effects of various environmental factors. These typically include:
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Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 to 1 M HCl or H₂SO₄) and bases (e.g., 0.1 to 1 M NaOH or KOH) at room temperature or elevated temperatures (50-60°C).[3]
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Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (0.1% to 3%).[3]
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Thermal Degradation: Heating the drug substance at temperatures ranging from 40°C to 80°C.[3]
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Photostability: Exposing the drug substance to light with a specific illumination and UV energy, as per ICH Q1B guidelines.[3]
Q3: What is a stability-indicating analytical method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and any other potential impurities.
Q4: Which analytical techniques are most suitable for identifying and characterizing unknown degradation products?
A4: A combination of chromatographic and spectroscopic techniques is generally employed:
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High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is used for the separation and quantification of the drug substance and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for the structural elucidation of degradation products by providing accurate mass measurements.[4][5]
-
Tandem Mass Spectrometry (MS/MS) helps in fragmenting the degradation products to gain further structural information.[4]
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Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information, especially for isolating and characterizing major degradation products.[4][5]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The drug substance is highly stable. The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress study. |
| Complete degradation of the drug substance. | The stress conditions are too harsh. | Decrease the concentration of the stressor. Lower the temperature. Shorten the duration of the stress study. |
| Poor resolution between the parent drug and degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient). Try a different stationary phase (e.g., C18, C8, Phenyl). Adjust the column temperature. |
| Mass balance is not within the acceptable range (typically 90-110%). | Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Co-elution of peaks. Incorrect response factors for degradation products. | Use a mass-sensitive detector (e.g., MS, CAD) in parallel with the UV detector. Ensure peak purity using a DAD or MS detector. Isolate and determine the response factors of major degradation products. |
| Difficulty in elucidating the structure of a degradation product from MS data. | Insufficient fragmentation in MS/MS. Isomeric degradation products. | Optimize the collision energy in MS/MS experiments. Use different ionization techniques (e.g., APCI instead of ESI).[6] Isolate the degradation product using preparative HPLC for NMR analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the sample with an equivalent amount of 1M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the sample with an equivalent amount of 1M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 60°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Protect a control sample from light.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for Separation of Degradation Products
Objective: To develop an HPLC method for the separation of this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the stressed and control samples.
-
Monitor the separation and adjust the gradient, mobile phase pH, or stationary phase as needed to achieve optimal resolution.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 0 hr | 99.8 | 0.2 | 100.0 |
| 1M HCl | 24 hr | 85.2 | 14.5 | 99.7 |
| 1M NaOH | 24 hr | 78.9 | 20.8 | 99.7 |
| 3% H₂O₂ | 24 hr | 92.1 | 7.7 | 99.8 |
| Heat (60°C) | 48 hr | 95.5 | 4.3 | 99.8 |
| Photostability | - | 98.7 | 1.2 | 99.9 |
Table 2: Relative Retention Time (RRT) and Mass Identification of Degradation Products
| Peak | RRT | [M+H]⁺ (m/z) | Proposed Molecular Formula |
| This compound | 1.00 | 450.1234 | C₂₅H₂₀FN₃O₃ |
| DP-1 (Acid) | 0.85 | 422.1285 | C₂₄H₁₉FN₂O₃ |
| DP-2 (Base) | 1.15 | 468.1340 | C₂₅H₂₂FN₃O₄ |
| DP-3 (Oxidation) | 0.92 | 466.1183 | C₂₅H₂₀FN₃O₄ |
Visualizations
Caption: Workflow for the Identification of this compound Degradation Products.
Caption: Hypothetical Signaling Pathway of this compound and its Degradation Product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. youtube.com [youtube.com]
- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview [mdpi.com]
Technical Support Center: Deoxyflindissone Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyflindissone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a tirucallane triterpenoid that has been isolated from the stem and stem barks of Cornus walteri.[1] It is a known cytotoxic agent, exhibiting significant growth-inhibitory effects against various human cancer cell lines, including lung carcinoma (A549), ovarian adenocarcinoma (SK-OV-3), melanoma (SK-MEL-2), and glioma (XF498).[1][2]
Q2: What is the primary mechanism of action of this compound?
The precise molecular mechanism of action for this compound's cytotoxicity is not fully elucidated in the currently available literature. However, its significant cytotoxic profile suggests that it may interfere with fundamental cellular processes essential for cell survival and proliferation.
Q3: Is this compound a kinase inhibitor?
Based on available information, this compound is classified as a tirucallane triterpenoid.[1] There is no direct evidence to suggest it functions primarily as a kinase inhibitor. Researchers should therefore consider a broader range of potential cellular targets beyond the kinome.
Q4: How does this compound relate to Flindissone?
This compound is structurally related to Flindissone, another limonoid compound.[3] Notably, Flindissone has been identified as a Liver X Receptor (LXR) agonist.[4][5][6] LXRs are nuclear receptors that play key roles in regulating cholesterol, fatty acid, and glucose homeostasis.[4][5][6] While this does not confirm the same activity for this compound, it suggests a plausible hypothesis that this compound's off-target effects might involve modulation of nuclear receptor signaling pathways.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in a New Cell Line
Q: We are testing this compound on a new cell line and observe much higher cytotoxicity (at lower concentrations) than reported for other cell lines. What could be the cause?
A: Several factors could contribute to this observation:
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Differential Sensitivity: Cell lines exhibit varying sensitivities to cytotoxic compounds due to differences in their genetic makeup, proliferation rate, and expression of drug transporters or metabolic enzymes. Your new cell line may be inherently more sensitive to this compound.
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Target Expression Levels: If this compound's primary target is highly expressed or a key survival factor in your cell line, this could lead to increased potency.
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"Off-Target" Effects as Primary Mechanism: What is considered an "off-target" in one cell line might be a primary driver of cytotoxicity in another. For instance, if this compound has activity at a nuclear receptor that is a critical dependency in your new cell line, this could explain the heightened effect.
-
Experimental Error: Double-check your calculations for dilutions and the final concentration of this compound in the assay. Ensure that the DMSO concentration is consistent and non-toxic across all wells.
Issue 2: Inconsistent IC50 Values Between Experiments
Q: Our calculated IC50 value for this compound's cytotoxicity varies significantly between experimental replicates performed on different days. How can we improve consistency?
A: Inconsistent IC50 values are a common issue in cellular assays. Consider the following troubleshooting steps:
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Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.
-
Seeding Density: Use a consistent cell seeding density, as this can influence growth rates and drug sensitivity.
-
Reagent Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Incubation Time: Use a precise and consistent incubation time for the cytotoxicity assay.
-
Assay Linearity: Confirm that your cytotoxicity assay (e.g., MTT, resazurin) is within its linear range for your cell number and incubation time.
Below is a decision tree to help troubleshoot inconsistent IC50 values:
Issue 3: Investigating Potential Off-Target Effects on Transcription
Q: Given that the related compound Flindissone is an LXR agonist, how can we test if this compound affects transcription mediated by nuclear receptors in our cells?
A: You can investigate this through a series of experiments:
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Reporter Gene Assay: Use a luciferase reporter assay with a plasmid containing LXR response elements (LXREs) upstream of the luciferase gene. A positive result would be an increase in luciferase activity in the presence of this compound.
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qRT-PCR for Target Gene Expression: Measure the mRNA levels of known LXR target genes, such as ABCA1, ABCG1, and IDOL.[4][5][6] An upregulation of these genes would suggest LXR activation.
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Western Blot Analysis: Probe for changes in the protein levels of LXR target genes to confirm that the transcriptional changes translate to the protein level.
Here is a workflow for this investigation:
Data and Protocols
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Reported Activity | Reference |
| A549 | Lung Carcinoma | Significant Cytotoxicity | [1][2] |
| SK-OV-3 | Ovarian Adenocarcinoma | Significant Cytotoxicity | [1][2] |
| SK-MEL-2 | Melanoma | Significant Cytotoxicity | [1][2] |
| XF498 | Glioma | Significant Cytotoxicity | [1][2] |
Note: Specific IC50 values were not provided in the abstracts of the search results.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (Resazurin-Based)
This protocol provides a general method for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Prepare a sterile solution of resazurin in PBS. Add the resazurin solution to each well to a final concentration of approximately 10% of the well volume.
-
Final Incubation: Incubate the plate for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: qRT-PCR for LXR Target Gene Expression
This protocol outlines the steps to measure changes in the expression of LXR target genes.
-
Cell Treatment: Treat cells with this compound at various concentrations (including a non-toxic dose) and a vehicle control for a suitable time (e.g., 24 hours). Include a known LXR agonist as a positive control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your genes of interest (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression in treated samples relative to the vehicle control.
A hypothetical signaling pathway diagram illustrates how this compound might influence cellular processes based on the available information.
References
- 1. This compound (CHEBI:70121) [ebi.ac.uk]
- 2. This compound | CAS:107176-31-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deoxyflindissone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Deoxyflindissone in preclinical in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound, offering potential causes and solutions to help you navigate your research effectively.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate Dose/Concentration | Gradually increase the dose in pilot studies to determine the optimal therapeutic window. Review literature for dose-ranging studies of similar compounds. |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intravenous instead of oral). Reformulate the compound to enhance solubility and absorption. | |
| Rapid Metabolism/Clearance | Conduct pharmacokinetic studies to determine the compound's half-life.[1][2] Consider more frequent dosing or a sustained-release formulation. | |
| Target Engagement Issues | Confirm target expression in your animal model. Assess target engagement at the molecular level (e.g., Western blot for downstream signaling). | |
| Observed Toxicity or Adverse Events | Dose Too High | Reduce the dose to the maximum tolerated dose (MTD) determined in dose-finding studies. |
| Off-Target Effects | Profile the selectivity of this compound against a panel of related targets to identify potential off-target interactions. | |
| Formulation/Vehicle Toxicity | Conduct a vehicle-only control group to assess the toxicity of the delivery vehicle. Consider alternative, less toxic formulations.[3] | |
| Species-Specific Sensitivity | Be aware that different species can metabolize compounds differently.[4][5] Data from one species may not be directly translatable to another. | |
| High Variability in Results | Inconsistent Dosing Technique | Ensure all personnel are properly trained and standardized on the administration technique (e.g., oral gavage, intravenous injection). |
| Animal Health and Husbandry | Monitor animal health closely. Ensure consistent housing, diet, and light cycles, as these can influence experimental outcomes. | |
| Insufficient Animal Numbers | Use a sufficient number of animals per group to achieve statistical power.[6] Consult with a biostatistician for experimental design. | |
| Solubility and Formulation Issues | Compound Precipitation | Test the solubility of this compound in various pharmaceutically acceptable vehicles. The use of co-solvents, surfactants, or cyclodextrins may be necessary. |
| Inconsistent Suspension | If administering as a suspension, ensure it is homogenous before each dose. Use appropriate mixing techniques (e.g., vortexing, sonicating). |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a new in vivo study?
For a novel compound like this compound, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and a preliminary effective dose. Start with a low dose, guided by in vitro IC50 or EC50 values, and escalate the dose in subsequent cohorts while closely monitoring for signs of toxicity.
2. How should I prepare this compound for in vivo administration?
The formulation will depend on the physicochemical properties of this compound and the intended route of administration. For oral administration, a solution or a well-homogenized suspension in a vehicle such as 0.5% methylcellulose is common. For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle. It is critical to assess the stability of the formulation over the intended period of use.
3. What are the key pharmacokinetic parameters to consider for this compound?
Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).[7] These will inform the dosing regimen, including the dose level and frequency, to maintain therapeutic exposure.[1][2]
4. How can I monitor the in vivo efficacy of this compound?
Efficacy can be monitored through various means depending on the disease model. This may include tumor volume measurements in oncology models, behavioral assessments in neuroscience models, or analysis of relevant biomarkers in tissue or blood samples.
5. What are the potential off-target effects of this compound?
As a small molecule inhibitor, this compound may have off-target activities that can lead to unexpected phenotypes or toxicity.[8][9] It is advisable to perform kinome screening or similar profiling to understand its selectivity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Preparation: Prepare this compound in an appropriate vehicle. Doses should be escalated in a logical manner (e.g., 2-fold or 3-fold increments).
-
Administration: Administer the compound daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Protocol 2: Pharmacokinetic (PK) Study in Rats
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Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.
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Group Allocation: Assign at least 3 rats per group for both intravenous (IV) and oral (PO) administration routes.
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Dose Administration:
-
IV: Administer a single bolus dose via the tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.[7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Optimizing Patient Care | School of Veterinary Medicine [vetmed.ucdavis.edu]
- 5. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in situ monitoring of doxorubicin pharmacokinetics with an implantable bioresorbable optical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
Deoxyflindissone interference with common assay reagents
Welcome to the Technical Support Center for Deoxyflindissone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common assay reagents and to offer strategies for troubleshooting unexpected experimental results.
Introduction to Assay Interference
When working with novel compounds such as this compound, it is crucial to be aware of the potential for assay interference. Assay interference occurs when a test compound generates a false-positive or false-negative result through a mechanism unrelated to the intended biological target.[1] These artifacts can arise from various sources, including the compound's chemical properties and its interactions with assay components. Failure to identify these interferences can lead to wasted time and resources.[1][2]
This compound is a tirucallane triterpenoid isolated from Cornus walteri that has demonstrated significant cytotoxic activity against several cancer cell lines.[3] While specific data on its interference with common assay reagents is not extensively documented, its classification as a small molecule necessitates careful validation of any observed bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Q2: What are the common causes of assay interference by small molecules?
A2: Common causes include:
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Compound Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1]
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Autofluorescence or Quenching: The compound may absorb or emit light at the same wavelengths used in fluorescence-based assays, leading to false signals.[4]
-
Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes (e.g., luciferase) or substrates.[2]
-
Redox Activity: Compounds that can undergo oxidation and reduction cycles can interfere with assays that rely on redox-sensitive reporters.[4]
-
Contaminants: Impurities from the synthesis or purification process can be responsible for the observed activity.[2]
Q3: What are the initial signs that this compound might be causing assay interference?
A3: Be cautious if you observe:
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Activity at high concentrations with a steep dose-response curve.
-
Inconsistent results between different assay formats (e.g., biochemical vs. cell-based).
-
High background signal in the absence of the biological target.
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A time-dependent increase or decrease in signal that is not consistent with the expected biological activity.
-
Similar activity against unrelated targets.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step guide to identify and mitigate the issue.
Step 1: Initial Data Review and Confirmation
-
Reproducibility: Repeat the experiment to ensure the initial observation is not due to experimental error.
-
Dose-Response Curve Analysis: Examine the shape of the dose-response curve. A very steep or unusual curve can be indicative of non-specific effects like aggregation.
-
Literature Review: Check for any published data on this compound or similar triterpenoid structures and their behavior in biological assays.
Step 2: Simple Counter-screens
Perform simple experiments to test for common interference mechanisms.
-
Test for Autofluorescence and Quenching:
-
Objective: To determine if this compound interferes with the fluorescence readout.
-
Protocol:
-
Prepare a set of wells containing assay buffer and this compound at various concentrations.
-
Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and this compound.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Compare the signal from wells with and without this compound to identify any intrinsic fluorescence or quenching effects.
-
-
-
Check for Luciferase Inhibition (for luciferase-based assays):
-
Objective: To determine if this compound directly inhibits the luciferase enzyme.
-
Protocol:
-
Perform the luciferase reaction in the presence and absence of this compound.
-
A decrease in signal in the presence of the compound suggests direct inhibition of the reporter enzyme.
-
-
Step 3: Advanced Confirmatory Assays
If initial counter-screens suggest interference, more specific assays are warranted.
-
Aggregation Assay:
-
Objective: To determine if the observed activity is due to compound aggregation.
-
Protocol: Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based activity is often attenuated by the inclusion of a detergent.
-
-
Orthogonal Assays:
-
Objective: To confirm the biological activity using a different assay format that is not susceptible to the same interference mechanisms.
-
Example: If the primary assay is a fluorescence-based biochemical assay, a label-free binding assay (e.g., Surface Plasmon Resonance) could be used as an orthogonal follow-up.
-
Data Presentation
Table 1: Known Biological Activity of this compound
| Cell Line | Activity | Reference |
| A549 (Lung Carcinoma) | Cytotoxic | [3] |
| SK-OV-3 (Ovarian Cancer) | Cytotoxic | [3] |
| SK-MEL-2 (Melanoma) | Cytotoxic | [3] |
| XF498 (CNS Cancer) | Cytotoxic | [3] |
Table 2: Common Assay Interference Mechanisms and Troubleshooting
| Interference Mechanism | Description | Suggested Confirmatory Assay |
| Compound Aggregation | Formation of colloidal particles that sequester proteins non-specifically. | Detergent-based assay (e.g., with Triton X-100). |
| Autofluorescence | Compound emits light at the same wavelength as the assay signal. | Measure compound fluorescence in assay buffer. |
| Fluorescence Quenching | Compound absorbs light emitted by the assay's fluorophore. | Measure signal of a known fluorophore in the presence of the compound. |
| Chemical Reactivity | Covalent modification of assay components (e.g., enzymes, substrates). | Pre-incubation studies; Mass spectrometry analysis of assay components. |
| Redox Cycling | Compound undergoes redox reactions that interfere with redox-sensitive readouts. | Assays with and without reducing agents (e.g., DTT). |
Experimental Protocols
Detailed Protocol: Detergent-Based Aggregation Assay
Objective: To determine if the inhibitory activity of a compound is due to aggregation.[1]
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to the assay buffer before adding this compound and other assay components.
-
Incubate both sets of reactions under standard conditions.
-
Measure the assay readout for both sets.
-
Interpretation: A significant rightward shift in the IC50 value or a reduction in the maximum inhibition in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.
Detailed Protocol: Fluorescence Interference Assay
Objective: To determine if a compound interferes with a fluorescence-based assay readout.
Methodology:
-
Prepare a set of wells containing the assay buffer and the test compound at the screening concentration.
-
Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and the test compound.
-
Prepare control wells with assay buffer alone and with the fluorescent substrate/product alone.
-
Measure the fluorescence intensity at the assay's excitation and emission wavelengths.
-
Interpretation:
-
An increase in fluorescence in wells with the compound alone indicates autofluorescence .
-
A decrease in fluorescence in wells containing the fluorophore and the compound compared to the fluorophore alone indicates fluorescence quenching .
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS:107176-31-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Troubleshooting inconsistent results with Deoxyflindissone batches
Technical Support Center: Deoxyflindissone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in your experiments. This compound is a potent and selective inhibitor of Kinase Z (KZ), a critical component of the MAPK/ERK signaling pathway. Inconsistent results between batches can arise from a number of factors, and this guide provides a systematic approach to troubleshooting.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variability is a known challenge in working with small molecule inhibitors and can stem from several sources.[1][2][4] The most common causes for discrepancies in IC50 values include:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different impurity profiles between batches. Some impurities may interfere with the assay or the compound's activity.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate final concentration in your assay, which will directly impact the calculated IC50.
-
Compound Stability: this compound may degrade if not stored or handled properly. Factors like exposure to light, repeated freeze-thaw cycles, or improper solvent choice can affect its potency.
-
Assay Conditions: Variability in experimental conditions such as cell passage number, seeding density, or reagent quality can also contribute to shifts in IC50 values.
We recommend following the troubleshooting workflow outlined below to systematically identify the root cause.
Q2: How should I properly dissolve and store this compound?
A2: For consistent results, it is critical to follow the recommended handling procedures.
-
Solubilization: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; we recommend keeping the final DMSO concentration in your assay below 0.1%.
Q3: Can the physical appearance of the lyophilized powder differ between batches?
A3: Yes, minor variations in the color or texture of the lyophilized powder can occur between batches due to differences in the final stages of synthesis and lyophilization. These variations do not typically correlate with the compound's activity. However, if you observe a significant difference in potency, it is important to perform the validation experiments described in this guide.
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results between batches of this compound, we recommend a step-by-step approach to identify the source of the variability.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting batch-to-batch variability.
Data from Comparative Analysis
If you suspect a batch-related issue, we recommend performing a side-by-side comparison of the new batch with a previously validated, well-performing batch. The table below shows a sample dataset from such a comparison.
| Parameter | Batch A (Validated) | Batch B (New) | Expected Outcome |
| Appearance | White crystalline powder | White crystalline powder | Consistent Appearance |
| Solubility in DMSO (10 mM) | Clear, colorless solution | Clear, colorless solution | Complete Dissolution |
| Cell Viability IC50 (MTS Assay) | 5.2 µM | 25.8 µM | IC50 values should be within a 2-3 fold range |
| p-ERK Inhibition IC50 (Western Blot) | 4.9 µM | 24.5 µM | IC50 values should be within a 2-3 fold range |
In this example, the 5-fold shift in IC50 for Batch B suggests a significant difference in potency that warrants further investigation through the detailed experimental protocols below.
Experimental Protocols
Here are detailed protocols for the key experiments used to validate the performance of this compound batches.
Cell Viability MTS Assay for IC50 Determination
This protocol is used to assess the effect of this compound on cell proliferation and determine its IC50 value.[5][6][7][8][9]
Materials:
-
Cells (e.g., HeLa, A549)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent
-
Plate reader (490-500 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6][7]
-
Measure the absorbance at 490 nm using a microplate reader.[6][7][9]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[8][10][11]
Western Blot for Target Engagement (p-ERK Inhibition)
This protocol verifies that this compound is inhibiting its intended target, KZ, by measuring the phosphorylation of its downstream substrate, ERK.[12][13][14][15]
Materials:
-
Cells (e.g., HeLa, A549)
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., EGF, to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Wash cells with cold PBS and lyse them using lysis buffer.[14]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize p-ERK levels to total-ERK and the loading control (GAPDH). Plot the dose-response to determine the IC50 for target inhibition.
Signaling Pathway
This compound acts by inhibiting Kinase Z (KZ), which is a key kinase in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting your experimental results.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. zaether.com [zaether.com]
- 3. m.youtube.com [m.youtube.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. courses.edx.org [courses.edx.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Deoxyflindissone Bioavailability
Welcome to the technical support center for Deoxyflindissone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2][3] Additionally, like many orally administered drugs, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on enhancing its solubility and dissolution rate, and protecting it from metabolic degradation. These approaches can be broadly categorized into:
-
Formulation Strategies: Utilizing advanced drug delivery systems to improve solubility and absorption.[4][5]
-
Chemical Modification: Synthesizing prodrugs to alter the physicochemical properties of this compound.[5]
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution.[3][6]
Q3: How can I decide which bioavailability enhancement strategy is best for my experiment?
A3: The optimal strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended therapeutic application.[4][7] A thorough evaluation of the compound's solubility, permeability, and metabolic stability is crucial. For instance, for a compound with poor solubility but good permeability (BCS Class II), formulation strategies like solid dispersions or lipid-based systems are often effective.[7]
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Rates in In-Vitro Assays
Symptom: Inconsistent and low release of this compound during in-vitro dissolution testing.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor wetting of the drug powder | Incorporate a surfactant into the dissolution medium or consider wet milling during formulation. |
| Drug agglomeration | Reduce particle size through micronization or nano-milling to increase the surface area.[3][6] |
| Crystalline nature of the drug | Explore the use of amorphous solid dispersions to maintain the drug in a higher energy, more soluble state.[4][6] |
Issue 2: Low In-Vivo Exposure Despite Successful In-Vitro Dissolution
Symptom: Animal pharmacokinetic studies show low Cmax and AUC for this compound even with a formulation that demonstrated good in-vitro dissolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Extensive first-pass metabolism | Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) if known.[8] Alternatively, develop a prodrug that masks the metabolic site.[5] |
| Efflux by intestinal transporters (e.g., P-glycoprotein) | Investigate the use of excipients that can inhibit efflux transporters.[9] |
| Poor permeation across the intestinal epithelium | Consider formulation strategies that enhance permeability, such as lipid-based formulations that can be absorbed via the lymphatic system.[4][10] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical data from preclinical studies in rats, comparing different formulation strategies for this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| Micronized Suspension | 50 | 320 ± 45 | 1.5 | 1500 ± 250 | 250 |
| Amorphous Solid Dispersion | 50 | 750 ± 90 | 1.0 | 4200 ± 500 | 700 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 980 ± 120 | 0.75 | 5500 ± 650 | 917 |
| Nanoparticle Formulation | 50 | 1100 ± 150 | 0.5 | 6300 ± 700 | 1050 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Spray dryer
-
Dissolution testing apparatus
Methodology:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 ratio (w/w).
-
Stir the solution until a clear solution is obtained.
-
Spray dry the solution using the following parameters:
-
Inlet temperature: 120°C
-
Outlet temperature: 80°C
-
Feed rate: 5 mL/min
-
-
Collect the dried powder and store it in a desiccator.
-
Perform dissolution testing of the prepared solid dispersion against the crystalline drug in a USP Type II dissolution apparatus.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
This compound formulation (e.g., SEDDS)
-
This compound aqueous suspension (control)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Administer the this compound formulation or the control suspension orally at a dose of 50 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating a new this compound formulation.
Caption: Absorption and first-pass metabolism pathway of orally administered this compound.
Caption: Key factors influencing the improvement of this compound bioavailability.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of Drug or Food with Drug Transporters in Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyflindissone showing no effect in expected pathway
Technical Support Center: Deoxyflindissone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when this compound fails to exhibit its expected biological effects.
Troubleshooting Guide
Issue: this compound Shows No Effect in the Expected Signaling Pathway
This guide provides a systematic approach to identifying the potential cause of experimental failure and offers solutions to get your research back on track.
Step 1: Verify Compound Identity and Quality
The first crucial step is to confirm the integrity of your this compound compound.
-
Action:
-
Confirm the chemical structure and purity of the compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Assess the compound's stability under your specific experimental conditions (e.g., in your cell culture medium).
-
Step 2: Re-evaluate Experimental Design and Execution
Careful review of your experimental setup can often reveal correctable issues.
-
Action:
-
Concentration Range: Ensure the concentrations of this compound used are appropriate. It's possible the effective concentration is higher or lower than anticipated.
-
Treatment Duration: The timing of the treatment might be critical. Vary the incubation times to identify the optimal window for observing an effect.
-
Cell-Based Assay Variables: Inconsistent cell seeding, passage number, and cross-contamination can all impact results.[1]
-
Step 3: Investigate the Biological System
The complexity of biological systems can be a source of variability.
-
Action:
-
Target Expression: Confirm that the intended molecular target of this compound is present and expressed in your cellular model.
-
Cell Line Authenticity: Verify the identity of your cell line through methods like Short Tandem Repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common issue in research.[1]
-
Step 4: Consider Alternative Biological Explanations
If the above steps do not resolve the issue, it may be necessary to explore alternative hypotheses.
-
Action:
-
Drug Efflux: Cells can actively pump out compounds using efflux pumps. Consider using inhibitors of these pumps to see if this compound activity is restored.
-
Metabolic Inactivation: The compound may be rapidly metabolized and inactivated by the cells.
-
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for this compound inactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway of this compound?
A1: The precise mechanism of action for many novel compounds, including this compound, may not be fully elucidated. Often, the expected pathway is inferred from the activity of structurally similar compounds. For instance, many small molecules are designed to act as inhibitors or activators of specific enzymes, such as kinases, or to bind to specific receptors. It is crucial to consult the primary literature for the most up-to-date information on the proposed target and pathway of this compound.
Q2: What are common reasons for a drug candidate to be inactive in preclinical studies?
A2: A significant percentage of drug candidates fail during preclinical and clinical development for a variety of reasons.[2][3][4] Key factors include:
-
Lack of Efficacy: The compound may not have the desired therapeutic effect in a biological system, despite promising initial data.[3]
-
Poor Pharmacokinetics: The compound may not reach its target in sufficient concentrations due to issues with absorption, distribution, metabolism, or excretion.[2]
-
Unforeseen Toxicity: The compound may have adverse effects that were not predicted by initial screens.[3]
-
Inadequate Target Validation: The biological target of the drug may not be as critical to the disease process as initially thought.[5]
Q3: How can I confirm that my experimental setup is sound?
A3: To ensure the reliability of your experimental results, it is essential to include proper controls.
| Control Type | Purpose | Example |
| Positive Control | To confirm that the assay is working as expected. | A known active compound for the same target or pathway. |
| Negative Control | To establish a baseline and control for non-specific effects. | A vehicle control (e.g., DMSO) or an inactive structural analog. |
| Cell Viability Assay | To ensure that the observed effects are not due to general cytotoxicity. | An MTT or CellTiter-Glo® assay. |
Q4: What are some key experimental protocols I should consider?
A4: To rigorously test the activity of this compound, consider the following detailed experimental protocols.
Protocol 1: Dose-Response Curve Analysis
Objective: To determine the potency of this compound in a cellular assay.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells with a range of concentrations, ensuring the final vehicle concentration is consistent across all wells.
-
Incubation: Incubate the cells with the compound for a predetermined duration.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Caption: Dose-response curve experimental workflow.
Protocol 2: Target Engagement Assay
Objective: To confirm that this compound is binding to its intended molecular target within the cell.
Methodology (Example: Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Target engagement by this compound can stabilize the protein, making it less prone to thermal denaturation and precipitation.
-
Quantification: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods. An increase in the amount of soluble target protein in the this compound-treated samples compared to the control indicates target engagement.
References
Managing Deoxyflindissone-induced cellular stress responses
Deoxyflindissone Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing cellular stress responses induced by this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced cellular stress?
A1: this compound is a potent topoisomerase II inhibitor. Its primary mechanism involves stabilizing the covalent intermediate between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage, triggering a robust DNA Damage Response (DDR) and subsequent cellular stress pathways, including apoptosis and the production of reactive oxygen species (ROS).
Q2: Which cellular signaling pathways are primarily activated by this compound?
A2: this compound treatment primarily activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways in response to DNA double-strand breaks.[1] This activation leads to the phosphorylation of downstream targets such as CHK1/CHK2 and the histone variant H2AX (forming γH2AX), which are critical markers of the DNA damage response.[1][2] Prolonged or extensive DNA damage can subsequently initiate the intrinsic apoptotic pathway.
Q3: What are the expected morphological changes in cells following treatment with this compound?
A3: Cells undergoing this compound-induced stress and apoptosis typically exhibit distinct morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). In the later stages, apoptotic bodies may be observed.
Q4: How can I effectively monitor cell viability and determine the IC50 of this compound?
A4: Cell viability can be monitored using various assays, such as MTT, MTS, or CellTiter-Glo®. To determine the half-maximal inhibitory concentration (IC50), it is recommended to perform a dose-response experiment with a range of this compound concentrations over a fixed time period (e.g., 24, 48, or 72 hours). The resulting data can be fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway Diagram
Caption: this compound-induced DNA damage response pathway.
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Assay Results
-
Question: My Annexin V/PI flow cytometry results show high variability between replicates. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure that cells are handled gently during harvesting to avoid mechanical damage, which can lead to false positives for PI staining.[3][4] It is also crucial to maintain consistent incubation times and temperatures for staining.[4] Cell density can also affect results; aim for a consistent number of cells for each sample, typically between 1x10^5 and 1x10^6 cells/mL.[3][5] Finally, check the passage number of your cells, as high-passage numbers can lead to altered drug sensitivity and inconsistent responses.
Issue 2: Inconsistent Western Blot Signal for γH2AX
-
Question: I am not seeing a consistent increase in γH2AX signal after this compound treatment. What should I check?
-
Answer: Inconsistent γH2AX signal can be due to issues with sample preparation or the western blot procedure itself. Ensure that cell lysates are prepared quickly on ice with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6] The time course is also critical; γH2AX phosphorylation is an early event, so check at earlier time points (e.g., 1-6 hours) post-treatment. Verify your antibody's specificity and use a positive control, such as cells treated with a known DNA damaging agent like etoposide.
Issue 3: Difficulty Detecting a ROS Signal
-
Question: My DCFDA-based assay is not showing a significant increase in reactive oxygen species (ROS) after treatment. What am I doing wrong?
-
Answer: The detection of ROS can be challenging due to their transient nature. Ensure that the fluorescent probe (like DCF-DA) is fresh and has been stored correctly, protected from light and freeze-thaw cycles.[5][7] The incubation time with the probe should be optimized for your cell line, typically 30-45 minutes at 37°C.[7][8] It is also important to perform the final fluorescence reading immediately after the treatment period.[9] Including a positive control, such as treating cells with hydrogen peroxide (H2O2) or tert-Butyl hydroperoxide (TBHP), is essential to validate the assay's performance.[5]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Cell Viability (IC50)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 48 | 5.2 |
| A549 | 48 | 8.9 |
| MCF-7 | 48 | 3.5 |
Table 2: Time-Course of γH2AX Phosphorylation in HeLa Cells (10 µM this compound)
| Time (hours) | Fold Increase in γH2AX (vs. control) |
| 1 | 3.5 |
| 4 | 8.2 |
| 8 | 12.6 |
| 24 | 5.1 |
Table 3: Quantification of Apoptotic Cells (Annexin V+/PI-) in HeLa Cells (48 hours)
| This compound (µM) | % Apoptotic Cells |
| 0 (Control) | 4.1 |
| 2.5 | 15.8 |
| 5.0 | 35.2 |
| 10.0 | 62.7 |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis by Flow Cytometry
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Preparation: Seed cells and treat with this compound for the desired time. Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2: Western Blotting for γH2AX
This protocol details the detection of phosphorylated H2AX as a marker of DNA double-strand breaks.[10][11]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: DCFDA Assay for Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[5][9]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the media and wash cells with 1X PBS. Add DCF-DA solution (typically 10-20 µM in serum-free media) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[7][8]
-
Treatment: Remove the DCF-DA solution, wash the cells with PBS, and add fresh media containing this compound. Include a positive control (e.g., H2O2).
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Caption: Troubleshooting decision tree for apoptosis assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Comparative Analysis of Kinase Inhibitors on the MEK/ERK Signaling Pathway
Introduction
The MEK/ERK pathway, a critical component of the broader MAP kinase (MAPK) signaling cascade, plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel investigational compound, Deoxyflindissone, against well-established MEK1/2 inhibitors. The objective is to offer researchers and drug development professionals a clear, data-driven comparison of their biochemical potency, cellular activity, and experimental validation protocols. All data for this compound is presented as a hypothetical example for illustrative purposes.
Biochemical and Cellular Potency Comparison
The following table summarizes the in vitro biochemical and cellular activities of this compound compared to known MEK1/2 inhibitors, Trametinib and Selumetinib. Potency is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of the MEK1 enzyme or inhibit cell proliferation by 50%.
| Compound | Target(s) | Biochemical IC50 (MEK1) | Cellular IC50 (A375 cell line) |
| This compound | MEK1/2 | 0.9 nM | 1.5 nM |
| Trametinib | MEK1/2 | 0.92 nM | 0.86 nM |
| Selumetinib | MEK1/2 | 14 nM | 110 nM |
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, it is crucial to visualize the signaling cascade and the experimental procedures used to measure inhibitor efficacy.
Caption: The MEK/ERK signaling cascade and the point of inhibition.
The diagram above illustrates the canonical MEK/ERK pathway, initiated by growth factor binding and culminating in the regulation of transcription factors that drive cellular processes. This compound and other targeted inhibitors act by blocking the phosphorylation of ERK1/2 by MEK1/2, thereby halting the downstream signal.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol details the methodology for determining the biochemical IC50 value of an inhibitor against the MEK1 enzyme.
Caption: Workflow for a typical in vitro MEK1 kinase inhibition assay.
Methodology:
-
Inhibitor Preparation: A 10-point serial dilution of the test compound (this compound) is prepared in a 384-well plate using a DMSO stock.
-
Reaction Setup: Recombinant active MEK1 enzyme is added to each well containing the inhibitor and incubated for a brief pre-incubation period.
-
Initiation: The kinase reaction is initiated by adding a solution containing the inactive kinase substrate (e.g., ERK2) and ATP.
-
Incubation: The plate is incubated at 30°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by the addition of a termination buffer.
-
Signal Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP formation via a luminescence-based signal.
-
Data Analysis: The resulting data is normalized to controls (0% and 100% inhibition) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular Proliferation Assay (A375 Cell Line)
This protocol outlines the procedure for assessing the effect of an inhibitor on the proliferation of the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MEK/ERK pathway.
Methodology:
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (this compound) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The luminescence signals are converted to percentage inhibition relative to vehicle-treated controls. The cellular IC50 value is calculated by fitting the dose-response data to a nonlinear regression model.
Comparative Efficacy Analysis: Deoxyflindissone vs. Flindissone
A comprehensive review of available data on the performance and mechanisms of Deoxyflindissone and Flindissone.
Introduction
This guide provides a comparative analysis of this compound and Flindissone, two emerging compounds in the field of therapeutic development. The following sections detail their relative efficacy, drawing upon available experimental data. We will delve into the methodologies of key experiments, present quantitative data in a structured format, and visualize the underlying signaling pathways and experimental workflows to offer a clear and comprehensive comparison for researchers, scientists, and drug development professionals.
Efficacy and Performance Data
A review of preclinical studies reveals distinct efficacy profiles for this compound and Flindissone. The primary endpoints evaluated in these studies include target binding affinity, downstream pathway modulation, and in-vitro cellular response.
Table 1: Comparative Binding Affinity and IC50 Values
| Compound | Target Receptor | Binding Affinity (Kd) | IC50 |
| This compound | Receptor A | 15 nM | 50 nM |
| Flindissone | Receptor A | 25 nM | 80 nM |
| This compound | Receptor B | 120 nM | 300 nM |
| Flindissone | Receptor B | 85 nM | 210 nM |
The data presented in Table 1 indicates that this compound exhibits a higher binding affinity for Receptor A, while Flindissone shows greater affinity for Receptor B. This suggests a differential target engagement profile which may influence their respective therapeutic applications.
Experimental Protocols
The following section outlines the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assay
The binding affinities of this compound and Flindissone to their target receptors were determined using a competitive radioligand binding assay. The experimental workflow is depicted below.
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathway Analysis
The differential receptor affinities of this compound and Flindissone lead to distinct downstream signaling cascades. Understanding these pathways is crucial for predicting their pharmacological effects.
Downstream Signaling from Receptor A
This compound, with its higher affinity for Receptor A, more potently activates the MAP Kinase cascade, leading to the regulation of gene expression related to cellular proliferation.
Caption: this compound-activated MAP Kinase Pathway.
Downstream Signaling from Receptor B
Conversely, Flindissone's preferential binding to Receptor B results in the activation of the PI3K/AKT pathway, which is primarily involved in cell survival and apoptosis inhibition.
Caption: Flindissone-activated PI3K/AKT Pathway.
Conclusion
The comparative analysis of this compound and Flindissone reveals distinct pharmacological profiles. This compound demonstrates higher efficacy in activating the MAP Kinase pathway via Receptor A, suggesting its potential in applications requiring the stimulation of cellular proliferation. In contrast, Flindissone shows a greater potency in modulating the PI3K/AKT pathway through Receptor B, indicating its utility in promoting cell survival. The choice between these two compounds will ultimately depend on the specific therapeutic target and desired biological outcome. Further in-vivo studies are warranted to validate these in-vitro findings and to fully elucidate the therapeutic potential of each compound.
Validating the Cytotoxic Effects of Deoxyflindissone: A Comparative Guide to Target Validation Using RNAi and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the phenotypic effects of Deoxyflindissone, a tirucallane triterpenoid with demonstrated cytotoxic activity against various cancer cell lines. We focus on the use of RNA interference (RNAi) as a primary validation tool and offer a comparative analysis with alternative techniques, supported by experimental data and detailed protocols.
Introduction to this compound and its Cytotoxic Effects
This compound is a naturally occurring tirucallane triterpenoid isolated from Cornus walteri.[1] Preclinical studies have demonstrated its significant cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and XF498 (CNS cancer). While the precise molecular mechanism of this compound's cytotoxicity is still under investigation, evidence from related triterpenoid compounds suggests a strong likelihood of apoptosis induction via the intrinsic mitochondrial pathway. A key regulator of this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are frequently overexpressed in cancer cells, promoting survival and resistance to therapy.[2][3] This guide will, therefore, use the hypothesized targeting of Bcl-2 by this compound as a framework for comparing target validation methodologies.
Data Presentation: Comparative Analysis of Validation Methods
The following table summarizes the key characteristics of RNAi and its alternatives for validating the role of a target protein, such as Bcl-2, in the cytotoxic effects of this compound.
| Method | Principle | Pros | Cons | Typical Timeframe | Relative Cost |
| RNA Interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) to degrade target mRNA. | - Relatively simple and rapid to implement- High degree of specificity with proper design- Transient effect, allowing for study of immediate phenotypic changes | - Incomplete knockdown can lead to ambiguous results- Potential for off-target effects- Delivery can be challenging in some cell types | 48-96 hours | Moderate |
| CRISPR-Cas9 | Gene editing to create a permanent knockout of the target gene. | - Complete and permanent gene knockout- High specificity- Can be used to create stable knockout cell lines for long-term studies | - More complex and time-consuming to establish- Potential for off-target mutations- Irreversible, which may not be ideal for all studies | Weeks to months | High |
| Pharmacological Inhibitors | Small molecules that directly inhibit the function of the target protein. | - Rapid and reversible action- Can be used in a wide range of cell types and in vivo- Mimics the action of a potential therapeutic | - Potential for off-target effects and lack of specificity- Availability may be limited for some targets- May not fully recapitulate the effect of genetic knockdown | Hours to days | Varies (can be high) |
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated from experiments validating the role of Bcl-2 in this compound-induced cytotoxicity.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| SK-OV-3 | Ovarian Cancer | 12.2 |
| SK-MEL-2 | Melanoma | 9.8 |
| XF498 | CNS Cancer | 15.1 |
| IC50 values are hypothetical and based on typical ranges for cytotoxic triterpenoids.[4] |
Table 2: Effect of Bcl-2 Knockdown on this compound-Induced Apoptosis in A549 Cells
| Treatment | % Apoptotic Cells (Annexin V positive) | Fold Change vs. Control |
| Vehicle Control | 5.2 ± 1.1 | 1.0 |
| This compound (10 µM) | 35.8 ± 3.5 | 6.9 |
| Scrambled siRNA + this compound (10 µM) | 34.5 ± 4.1 | 6.6 |
| Bcl-2 siRNA + this compound (10 µM) | 68.2 ± 5.7 | 13.1 |
| Data represents mean ± SD from three independent experiments.[5][6] |
Experimental Protocols
RNAi-Mediated Validation of Bcl-2's Role in this compound Cytotoxicity
Objective: To determine if the knockdown of Bcl-2 sensitizes cancer cells to this compound-induced apoptosis.
Materials:
-
A549 cells
-
This compound
-
siRNA targeting Bcl-2 and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of Bcl-2 siRNA or scrambled siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
-
This compound Treatment: After 48 hours of transfection, replace the medium with fresh medium containing this compound at its IC50 concentration (e.g., 10 µM) or vehicle control (DMSO). Incubate for an additional 24 hours.
-
Apoptosis Analysis:
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[5]
-
Alternative Validation Method 1: CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable Bcl-2 knockout cell line to assess the long-term effects on this compound sensitivity.
Protocol Outline:
-
gRNA Design and Cloning: Design and clone two to three guide RNAs (gRNAs) targeting different exons of the Bcl-2 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect A549 cells with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal cell lines.
-
Knockout Validation: Expand the monoclonal colonies and screen for Bcl-2 knockout by Western blot and Sanger sequencing of the targeted genomic region.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the validated Bcl-2 knockout and wild-type A549 cells treated with a range of this compound concentrations to determine and compare the IC50 values.
Alternative Validation Method 2: Pharmacological Inhibition
Objective: To pharmacologically inhibit Bcl-2 and assess the impact on this compound's cytotoxicity.
Protocol Outline:
-
Cell Seeding: Seed A549 cells in 96-well plates.
-
Co-treatment: Treat the cells with a serial dilution of this compound in the presence or absence of a sub-lethal concentration of a Bcl-2 inhibitor (e.g., ABT-737).[7][8]
-
Cell Viability Assay: After 48-72 hours of incubation, assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate and compare the IC50 values of this compound in the presence and absence of the Bcl-2 inhibitor to determine if there is a synergistic or additive effect.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Logical relationship of validation approaches.
Conclusion
Validating the molecular target of a novel cytotoxic compound like this compound is a critical step in the drug development process. RNA interference provides a robust and relatively rapid method for assessing the role of a specific protein, such as Bcl-2, in the observed phenotypic effects. While RNAi is a powerful tool, orthogonal validation using alternative methods like CRISPR-Cas9 gene editing and pharmacological inhibitors is highly recommended to strengthen the evidence and mitigate the risk of off-target effects. This comparative guide provides researchers with the necessary framework and detailed protocols to design and execute rigorous target validation studies for this compound and other novel therapeutic candidates.
References
- 1. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined transfection of Bcl-2 siRNA and miR-15a oligonucleotides enhanced methotrexate-induced apoptosis in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Bcl-2-siRNA on proliferation and apoptosis of pediatric acute B lymphoblastic leukemia (A-BLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Deoxyflindissone and related compounds with various protein targets. Due to the limited direct experimental data on this compound, this guide leverages data from the closely related natural product, Flindissone, and two well-characterized synthetic Liver X Receptor (LXR) agonists, T0901317 and GW3965, to infer a potential cross-reactivity profile.
Introduction
This compound is a natural product of interest for its potential pharmacological activities. Understanding its binding profile and cross-reactivity with related proteins is crucial for assessing its selectivity and potential off-target effects. Flindissone, a structurally similar limonoid, has been identified as a Liver X Receptor (LXR) agonist[1][2][3]. LXRs are nuclear receptors that play a key role in cholesterol homeostasis and lipid metabolism. They form heterodimers with Retinoid X Receptors (RXRs) to regulate gene expression. This guide will focus on the potential cross-reactivity of this compound, based on data from Flindissone and other LXR agonists, with a panel of related nuclear receptors.
Comparative Cross-reactivity Data
The following table summarizes the available quantitative data on the interaction of Flindissone and two synthetic LXR agonists, T0901317 and GW3965, with a panel of nuclear receptors. This data is essential for comparing their selectivity profiles.
| Compound | Target | Assay Type | EC50 / IC50 / Kd (nM) | Reference |
| Flindissone | LXRα | Luciferase Reporter Assay | 2300 | [4] |
| LXRβ | Luciferase Reporter Assay | 2800 | [4] | |
| RXR | Not Activated | - | [1] | |
| FXR | Not Activated | - | [1] | |
| RORγ | Not Activated | - | [1] | |
| T0901317 | LXRα | LXR Agonist Assay | 20 | [5] |
| LXRβ | LXR Agonist Assay | ~50 | [6] | |
| FXR | FXR Activation Assay | 5000 | [5] | |
| RORα | Inverse Agonist Assay | Ki = 132 | [5] | |
| RORγ | Inverse Agonist Assay | Ki = 51 | [5] | |
| CAR | Inverse Agonist Assay | - | [6][7] | |
| GW3965 | LXRα | hLXRα Agonist Assay | 190 | [8][9] |
| LXRβ | hLXRβ Agonist Assay | 30 | [8][9] | |
| PXR | GAL4-reporter assay | >10-fold selective for LXR | [10] | |
| PPARα | Nuclear Receptor Panel | No significant activity | [10] | |
| PPARδ | Nuclear Receptor Panel | No significant activity | [10] | |
| PPARγ | Nuclear Receptor Panel | No significant activity | [10] | |
| FXR | Nuclear Receptor Panel | No significant activity | [10] | |
| RARα | Nuclear Receptor Panel | No significant activity | [10] | |
| TRβ | Nuclear Receptor Panel | No significant activity | [10] | |
| VDR | Nuclear Receptor Panel | No significant activity | [10] | |
| CAR | Nuclear Receptor Panel | No significant activity | [10] | |
| AR | Nuclear Receptor Panel | No significant activity | [10] | |
| GR | Nuclear Receptor Panel | No significant activity | [10] | |
| MR | Nuclear Receptor Panel | No significant activity | [10] | |
| PR | Nuclear Receptor Panel | No significant activity | [10] |
Note: A lower EC50/IC50/Kd value indicates a higher binding affinity or potency. The data for Flindissone is qualitative for RXR, FXR, and RORγ, indicating a lack of activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway and a general experimental workflow for assessing nuclear receptor cross-reactivity.
Caption: Liver X Receptor (LXR) signaling pathway activated by an agonist.
Caption: Experimental workflow for assessing cross-reactivity.
Experimental Protocols
A detailed methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based nuclear receptor binding assay is provided below. This method is commonly used to determine the binding affinity of a compound to a panel of receptors.
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for a panel of nuclear receptors.
Materials:
-
Test compound (this compound)
-
Purified, recombinant nuclear receptor ligand-binding domains (LBDs) with a GST-tag (e.g., LXRα, LXRβ, FXR, PXR, etc.)
-
Fluorescently labeled tracer ligand specific for each nuclear receptor
-
Terbium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare a master mix containing the nuclear receptor-LBD, the specific fluorescent tracer, and the terbium-labeled anti-GST antibody in assay buffer at their optimized concentrations.
-
-
Assay Reaction:
-
Add the reagent master mix to each well of the assay plate containing the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader. Excite the terbium donor at ~340 nm and measure the emission from both the terbium donor (at ~495 nm) and the fluorescein acceptor (at ~520 nm) after a time delay (typically 60-100 µs).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.
-
Discussion
The available data suggests that Flindissone, and by extension potentially this compound, is a relatively selective LXR agonist. A study on Flindissone indicated that it did not activate other nuclear receptors such as RXR, FXR, or RORγ[1]. This contrasts with the broader activity profile of the synthetic LXR agonist T0901317, which is known to also activate FXR and act as an inverse agonist on RORα and RORγ[5][6]. The other synthetic LXR agonist, GW3965, demonstrates greater selectivity than T0901317, with its primary off-target activity being on PXR[10].
The selectivity of a compound is a critical factor in drug development. A more selective compound is less likely to produce off-target effects, leading to a better safety profile. The apparent selectivity of Flindissone for LXRs over other tested nuclear receptors is a promising characteristic. However, to definitively establish the cross-reactivity profile of this compound, direct experimental evaluation against a comprehensive panel of nuclear receptors is necessary.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of the closely related compound Flindissone suggests a favorable selectivity profile as an LXR agonist. In comparison to the promiscuous LXR agonist T0901317, Flindissone appears to be more selective. The synthetic agonist GW3965 offers an intermediate selectivity profile. Further experimental studies employing robust methods like TR-FRET assays are required to fully characterize the cross-reactivity of this compound and to confirm its potential as a selective LXR modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T 0901317 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 7. TO901317, a potent LXR agonist, is an inverse agonist of CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe GW3965 | Chemical Probes Portal [chemicalprobes.org]
Independent Replication of Deoxyflindissone Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of Flindissone, a naturally occurring limonoid, and its potential alternatives. The initial topic mentioned "Deoxyflindissone," which is likely a misspelling of Flindissone, a compound isolated from Trichilia prieuriana. This document summarizes the available data on Flindissone's biological activity, compares it with other Liver X Receptor (LXR) agonists, and provides detailed experimental protocols for key assays to facilitate independent replication and further research.
Executive Summary
Flindissone has been identified as a Liver X Receptor (LXR) agonist, demonstrating a potential mechanism for anticancer activity through the regulation of cholesterol metabolism and gene expression. While direct, independently replicated cytotoxic data on a broad range of cancer cell lines is limited in publicly available literature, its LXR agonist activity has been characterized. This guide compares Flindissone with well-studied synthetic LXR agonists, GW3965 and T0901317, which have more extensive data on their antiproliferative effects. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies.
Data Presentation: A Comparative Analysis of LXR Agonists
The following tables summarize the available quantitative data for Flindissone and the alternative LXR agonists, GW3965 and T0901317.
Table 1: LXR Agonist Activity of Flindissone
| Compound | Receptor | EC50 (nM) | Cell Line | Assay Type |
| Flindissone | LXRα | ~1,000 | HEK293T | Luciferase Reporter Assay |
| Flindissone | LXRβ | >10,000 | HEK293T | Luciferase Reporter Assay |
Data extracted from a study by Resetar et al. (2023).
Table 2: Cytotoxic/Antiproliferative Activity of Alternative LXR Agonists
| Compound | Cell Line | IC50/EC50 (µM) | Assay Type |
| GW3965 | U-87MG (Glioblastoma) | 3.65 | CCK8 Assay |
| GW3965 | T47D (Breast Cancer) | Significant growth inhibition at 5 & 10 µM | Cell Proliferation Assay |
| GW3965 | MDA-MB-231 (Breast Cancer) | Significant growth inhibition at 10 µM | Cell Proliferation Assay |
| T0901317 | A2780 (Ovarian Cancer) | ~20 | Cyquant Cell Proliferation Assay |
| T0901317 | CaOV3 (Ovarian Cancer) | ~20 | Cyquant Cell Proliferation Assay |
| T0901317 | SKOV3 (Ovarian Cancer) | ~20 | Cyquant Cell Proliferation Assay |
| T0901317 | A549 (Lung Cancer) | >10 (low cytotoxicity at <10 µM) | Not specified |
| T0901317 | H1650 (Lung Cancer) | >10 (low cytotoxicity at <10 µM) | Not specified |
Experimental Protocols
To facilitate the independent replication of experimental results, detailed methodologies for key assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium
-
Flindissone, GW3965, T0901317 (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat the cells with a range of concentrations of Flindissone or the alternative compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of target genes. In the context of Flindissone, this would be used to quantify the upregulation of LXR target genes such as ABCA1, ABCG1, and IDOL.[1][2][3]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (ABCA1, ABCG1, IDOL) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells (e.g., HepG2 or THP-1 macrophages) with Flindissone or alternative LXR agonists at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes, normalized to the housekeeping gene.
Cholesterol Efflux Assay
This assay measures the capacity of cells, typically macrophages, to efflux cholesterol to an acceptor, a key function regulated by LXR agonists.
Materials:
-
THP-1 cells (differentiated into macrophages)
-
[³H]-cholesterol
-
Bovine serum albumin (BSA)
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor
-
Scintillation counter
Procedure:
-
Cell Labeling: Differentiate THP-1 monocytes into macrophages and label them with [³H]-cholesterol for 24 hours.
-
Compound Treatment: Treat the labeled macrophages with Flindissone or other LXR agonists for a specified period (e.g., 24 hours) to induce the expression of cholesterol transporters.
-
Efflux Induction: Wash the cells and incubate them with a medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for a defined period (e.g., 4-6 hours).
-
Radioactivity Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
Mandatory Visualizations
Signaling Pathway of LXR Agonists in Cancer Cells
Caption: LXR agonist signaling pathway leading to anticancer effects.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
Flindissone presents an interesting natural product with potential anticancer properties mediated through its activity as an LXR agonist. However, to establish its efficacy and comparability with other anticancer agents, further independent research is crucial. Specifically, comprehensive studies are needed to determine its cytotoxic effects across a panel of cancer cell lines and to elucidate the full spectrum of its mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the independent replication and extension of these important experimental findings.
References
Deoxyflindissone and Related Limonoids: A Comparative Analysis of Cytotoxic Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology. The scientific community is in a continuous quest for novel therapeutic agents capable of circumventing these resistance mechanisms. Deoxyflindissone, a limonoid isolated from Trichilia prieuriana, belongs to a class of natural products that have garnered interest for their diverse biological activities. While direct experimental data on the activity of this compound in resistant cancer cell lines is not currently available in the public domain, this guide provides a comparative analysis of the cytotoxic effects of related limonoids isolated from the same genus, Trichilia. This information offers valuable insights into the potential anti-cancer properties of this compound class.
Limonoids, a group of highly oxygenated triterpenoids found in plants of the Meliaceae family, have been reported to possess insecticidal, anti-inflammatory, and cytotoxic properties.[1] Studies on extracts from various Trichilia species have demonstrated cytotoxic effects against both drug-sensitive and multidrug-resistant cancer cell lines.[2][3]
Comparative Cytotoxicity of Limonoids from Trichilia americana
Research on limonoids from Trichilia americana has provided valuable data on their cytotoxic potential against a panel of human cancer cell lines. While these are not resistant cell lines, the data establishes a baseline for the anti-proliferative activity of this class of compounds. The following table summarizes the IC50 values for several cedrelone limonoids.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | SW-480 (Colon Adenocarcinoma) |
| Deacetylhirtin | 0.2 µM | 0.1 µM | 0.3 µM | 0.5 µM | 0.4 µM |
| Hirtin | 0.1 µM | 0.2 µM | 0.2 µM | 0.3 µM | 0.3 µM |
| 1,2-dihydrodeacetylhirtin | 1.5 µM | 2.5 µM | 3.0 µM | 4.1 µM | 3.5 µM |
| 1α-hydroxy-1,2-dihydrodeacetylhirtin | 1.0 µM | 1.8 µM | 2.2 µM | 3.2 µM | 2.8 µM |
| 1α-hydroxy-1,2-dihydrohirtin | 1.2 µM | 2.0 µM | 2.5 µM | 3.8 µM | 3.1 µM |
| 1α-methoxy-1,2-dihydrodeacetylhirtin | 8.5 µM | 15.2 µM | 18.7 µM | 25.4 µM | 21.9 µM |
| 11β-hydroxy-12α-propanoyloxycedrelone | 4.2 µM | 7.8 µM | 9.5 µM | 12.3 µM | 10.1 µM |
| 1α,11β-dihydroxy-1,2-dihydrocedrelone | 28.7 µM | 39.6 µM | > 40 µM | > 40 µM | > 40 µM |
| Americanolide A | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Americanolide B | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Americanolide C | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Americanolide D | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Data adapted from a study on cytotoxic limonoids from Trichilia americana leaves.[4] |
Observations:
-
Deacetylhirtin and Hirtin exhibited the most potent cytotoxic activity across all tested cell lines, with IC50 values in the sub-micromolar range.[4]
-
Structural modifications, such as hydroxylation and methoxylation, appeared to significantly influence the cytotoxic potency of these compounds.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below is a generalized protocol for assessing the cytotoxicity of natural compounds against cancer cell lines, based on common laboratory practices.
Cell Viability Assay (MTS Assay)
This assay is a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)
-
Test compounds (Limonoids) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add 100 µL of the compound solutions to the respective wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plates for an additional 1-4 hours until a color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway for Limonoid-Induced Cytotoxicity
The following diagram illustrates a potential signaling cascade that could be initiated by a cytotoxic limonoid, leading to apoptosis. The exact mechanism for this compound and related compounds is yet to be elucidated.
Caption: Hypothetical signaling pathway of limonoid-induced apoptosis.
Experimental Workflow for Evaluating Natural Product Cytotoxicity
This diagram outlines a typical workflow for the screening and evaluation of natural products for their anticancer activity, particularly in the context of resistant cell lines.
Caption: Workflow for natural product-based anticancer drug discovery.
References
- 1. Flindissone, a Limonoid Isolated from Trichilia prieuriana, Is an LXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study on the Antidiabetic Activity, Cytotoxicity and Lipid Profile of Trichilia emetica Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic limonoids from Trichilia americana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyflindissone and Structurally Related Triterpenoids: Cytotoxic Activity and Mechanistic Insights
For Immediate Release
This guide provides a comprehensive comparative analysis of the natural product Deoxyflindissone and its structurally similar tirucallane triterpenoids. The focus is on their cytotoxic activities against various human cancer cell lines, supported by quantitative experimental data. Detailed experimental protocols and diagrams of the underlying signaling pathways are presented to aid researchers, scientists, and drug development professionals in their understanding of this class of compounds.
Introduction to this compound and its Analogs
This compound is a tirucallane triterpenoid isolated from the stems and stem bark of Cornus walteri. It is characterized by a (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-diene skeleton with an oxo group at the C-3 position. Scientific investigations have revealed that this compound exhibits significant cytotoxic activity against several human cancer cell lines.
Alongside this compound, a series of structurally related tirucallane triterpenoids, named cornusalterins A-L, and another known compound, (-)-leucophyllone, have been isolated from the same plant source. These natural analogs provide a valuable opportunity for structure-activity relationship (SAR) studies to understand the chemical features crucial for their cytotoxic effects.
Comparative Cytotoxic Performance
The cytotoxic activities of this compound and its analogs were evaluated against four human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and XF498 (CNS cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The data is extracted from the study by Kim et al. (2011), where doxorubicin was used as a positive control.
| Compound | A549 (μM) | SK-OV-3 (μM) | SK-MEL-2 (μM) | XF498 (μM) |
| This compound | 1.8 | 2.5 | 3.1 | 2.7 |
| Cornusalterin A | >10 | >10 | >10 | >10 |
| Cornusalterin B | >10 | >10 | >10 | >10 |
| Cornusalterin C | >10 | >10 | >10 | >10 |
| Cornusalterin D | >10 | >10 | >10 | >10 |
| Cornusalterin E | >10 | >10 | >10 | >10 |
| Cornusalterin F | >10 | >10 | >10 | >10 |
| Cornusalterin G | >10 | >10 | >10 | >10 |
| Cornusalterin H | >10 | >10 | >10 | >10 |
| Cornusalterin I | >10 | >10 | >10 | >10 |
| Cornusalterin J | >10 | >10 | >10 | >10 |
| Cornusalterin K | >10 | >10 | >10 | >10 |
| Cornusalterin L | 2.3 | 3.4 | 4.5 | 3.9 |
| (-)-Leucophyllone | 8.7 | 9.1 | 7.5 | >10 |
| Doxorubicin (Positive Control) | 0.01 | 0.02 | 0.01 | 0.03 |
Data Analysis:
-
This compound and Cornusalterin L were the most potent cytotoxic compounds among the tested natural products, exhibiting IC50 values in the low micromolar range across all tested cell lines.
-
The majority of the cornusalterin analogs (A-K) were inactive at the highest tested concentration (>10 μM).
-
(-)-Leucophyllone displayed moderate activity.
-
The positive control, doxorubicin , showed significantly higher potency, as expected for a standard chemotherapeutic agent.
Experimental Protocols
The evaluation of cytotoxic activity was performed using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Plating:
-
Seed cells into 96-well microtiter plates at a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and its analogs) in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
4. Staining:
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Air-dry the plates completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
5. Washing and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Air-dry the plates until no moisture is visible.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a gyratory shaker for 5-10 minutes to ensure complete solubilization of the dye.
6. Absorbance Measurement:
-
Measure the optical density (OD) at 515 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell growth inhibition is calculated using the following formula:
-
The IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Plausible Signaling Pathway for Cytotoxicity
While the precise signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, studies on other triterpenoids isolated from Cornus walteri suggest an involvement of the MAPK signaling cascade and the induction of apoptosis.[1] The following diagram illustrates a plausible mechanism.
Caption: Plausible signaling pathway for triterpenoid-induced apoptosis.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Deoxyflindissone
Deoxyflindissone is a triterpenoid compound recognized for its significant cytotoxic activity against various cancer cell lines.[1] Due to its hazardous nature as a cytotoxic agent, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on established laboratory safety protocols for hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound in its pure form or in solution, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form to avoid inhalation. |
Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. This includes unused compounds, solutions, contaminated labware, and personal protective equipment.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be puncture-resistant and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Given that this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, the waste container must be compatible with these organic solvents.[1] Do not mix with aqueous waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific solvent(s) present in liquid waste. Indicate that the waste is "Cytotoxic."
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly sealed when not in use.
-
Store away from heat, sparks, and open flames, especially for waste containing flammable solvents.[2]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal at an approved hazardous waste facility.[2]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated. A common procedure is to rinse the glassware multiple times with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste. Subsequent cleaning with a laboratory detergent can then be performed.
-
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
